molecular formula C4H8F3NO B1357478 O-(4,4,4-trifluorobutyl)hydroxylamine CAS No. 780037-64-1

O-(4,4,4-trifluorobutyl)hydroxylamine

カタログ番号: B1357478
CAS番号: 780037-64-1
分子量: 143.11 g/mol
InChIキー: ZAEQNDPCDQRNGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

O-(4,4,4-Trifluorobutyl)hydroxylamine is a specialized chemical reagent featuring a hydroxylamine group linked to a 4,4,4-trifluorobutyl chain. This structure makes it a valuable building block in synthetic and medicinal chemistry, particularly for the development of novel pharmaceutical compounds. The incorporation of the trifluoromethyl (CF 3 ) group is a well-established strategy in drug design, as it can significantly improve a molecule's metabolic stability, lipophilicity, and cell membrane permeability . Compounds with O-alkylhydroxylamine scaffolds have demonstrated significant biological activity and are investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . Furthermore, N-trifluoromethyl hydroxylamines and related structures serve as key intermediates in advanced synthetic methods for introducing the N-CF 3 moiety into target molecules, a functional group of growing importance in the discovery of new agrochemicals and pharmaceuticals . Researchers can utilize this reagent to synthesize and explore new compounds with potential applications in various therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

O-(4,4,4-trifluorobutyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)2-1-3-9-8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEQNDPCDQRNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598730
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780037-64-1
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of O-(4,4,4-Trifluorobutyl)hydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

O-(4,4,4-trifluorobutyl)hydroxylamine is a critical building block in medicinal chemistry and drug discovery, primarily due to the unique physicochemical properties imparted by the trifluorobutyl group. This guide provides an in-depth analysis of a robust and widely applicable synthetic route to this valuable compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and present key data to ensure reproducibility and success. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthesis.

Introduction: The Significance of Fluorinated Hydroxylamines

The introduction of fluorine and fluorinated alkyl groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group, and by extension the trifluorobutyl moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. O-alkylated hydroxylamines, in turn, are versatile intermediates for the synthesis of a wide array of functional groups, including oximes, nitrones, and amides, which are prevalent in many biologically active compounds.

The synthesis of O-(4,4,4-trifluorobutyl)hydroxylamine, therefore, represents a key enabling technology for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide will focus on a reliable two-step synthetic sequence commencing from the readily available 4,4,4-trifluorobutanol.

The Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of O-(4,4,4-trifluorobutyl)hydroxylamine proceeds through a two-step sequence:

  • Activation of the Alcohol: The primary alcohol, 4,4,4-trifluorobutanol, is first converted into a better leaving group. This is typically achieved by mesylation or tosylation.

  • Nucleophilic Substitution and Deprotection: The resulting sulfonate ester undergoes nucleophilic substitution with a protected hydroxylamine equivalent, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate. Subsequent deprotection unmasks the desired hydroxylamine, which is typically isolated as a stable salt.[1][2][3]

This approach is advantageous due to the commercial availability of the starting materials, generally high yields, and straightforward purification procedures.

Mechanistic Insights

The core of this synthesis lies in two fundamental organic reactions:

  • Sulfonylation of the Alcohol: The lone pair of electrons on the oxygen atom of 4,4,4-trifluorobutanol attacks the electrophilic sulfur atom of the sulfonyl chloride (e.g., methanesulfonyl chloride). A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl generated during the reaction. This results in the formation of 4,4,4-trifluorobutyl methanesulfonate.

  • SN2 Reaction and Deprotection: The activated intermediate, 4,4,4-trifluorobutyl methanesulfonate, is then subjected to a nucleophilic substitution (SN2) reaction. The nucleophile is the anion of a protected hydroxylamine. For instance, N-hydroxyphthalimide, upon deprotonation by a suitable base, attacks the carbon atom bearing the mesylate leaving group, leading to the formation of N-(4,4,4-trifluorobutoxy)phthalimide. The final step involves the removal of the phthalimide protecting group, commonly achieved by hydrazinolysis, to yield the free hydroxylamine.[4] Alternatively, using tert-butyl N-hydroxycarbamate allows for acidic deprotection.[1][2]

The choice of protecting group for hydroxylamine is crucial. N-hydroxyphthalimide is widely used due to its crystallinity and stability, facilitating purification of the intermediate.[4][5]

Experimental Protocol: Synthesis of O-(4,4,4-Trifluorobutyl)hydroxylamine Hydrochloride

This section provides a detailed, step-by-step procedure for the synthesis of O-(4,4,4-trifluorobutyl)hydroxylamine, isolated as its hydrochloride salt for enhanced stability.

Step 1: Synthesis of 4,4,4-Trifluorobutyl Methanesulfonate

Synthesis_Step1 4,4,4-Trifluorobutanol 4,4,4-Trifluorobutanol Reaction_Vessel_1 Reaction at 0 °C to rt 4,4,4-Trifluorobutanol->Reaction_Vessel_1 Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction_Vessel_1 Triethylamine Triethylamine Triethylamine->Reaction_Vessel_1 Dichloromethane DCM (solvent) Dichloromethane->Reaction_Vessel_1 4,4,4-Trifluorobutyl_Methanesulfonate 4,4,4-Trifluorobutyl Methanesulfonate Reaction_Vessel_1->4,4,4-Trifluorobutyl_Methanesulfonate

Caption: Synthesis of the mesylated intermediate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4,4,4-Trifluorobutanol128.0910.0 g78.0 mmol
Methanesulfonyl Chloride114.559.8 g (6.7 mL)85.8 mmol
Triethylamine101.1911.8 g (16.3 mL)116.7 mmol
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a stirred solution of 4,4,4-trifluorobutanol (10.0 g, 78.0 mmol) and triethylamine (11.8 g, 116.7 mmol) in dichloromethane (200 mL) at 0 °C (ice bath), add methanesulfonyl chloride (9.8 g, 85.8 mmol) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water (100 mL).

  • Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4,4,4-trifluorobutyl methanesulfonate as a colorless oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of O-(4,4,4-Trifluorobutyl)hydroxylamine Hydrochloride

Synthesis_Step2 4,4,4-Trifluorobutyl_Methanesulfonate 4,4,4-Trifluorobutyl Methanesulfonate Reaction_Vessel_2 Reaction at 60 °C 4,4,4-Trifluorobutyl_Methanesulfonate->Reaction_Vessel_2 N-Hydroxyphthalimide N-Hydroxyphthalimide N-Hydroxyphthalimide->Reaction_Vessel_2 Potassium_Carbonate K₂CO₃ Potassium_Carbonate->Reaction_Vessel_2 DMF DMF (solvent) DMF->Reaction_Vessel_2 Intermediate_Phthalimide N-(4,4,4-Trifluorobutoxy)phthalimide Reaction_Vessel_2->Intermediate_Phthalimide Reaction_Vessel_3 Hydrazinolysis Intermediate_Phthalimide->Reaction_Vessel_3 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel_3 Ethanol EtOH (solvent) Ethanol->Reaction_Vessel_3 Free_Hydroxylamine O-(4,4,4-Trifluorobutyl)hydroxylamine Reaction_Vessel_3->Free_Hydroxylamine Final_Product O-(4,4,4-Trifluorobutyl)hydroxylamine Hydrochloride Free_Hydroxylamine->Final_Product HCl_in_Ether HCl in Ether HCl_in_Ether->Final_Product

Caption: Formation and deprotection to yield the final product.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4,4,4-Trifluorobutyl Methanesulfonate206.17(from Step 1)~78.0 mmol
N-Hydroxyphthalimide163.1314.0 g85.8 mmol
Potassium Carbonate (K₂CO₃)138.2116.2 g117.0 mmol
Dimethylformamide (DMF)-150 mL-
Hydrazine Hydrate50.064.3 g (4.2 mL)85.8 mmol
Ethanol (EtOH)-200 mL-
HCl in Diethyl Ether (2 M)-As needed-

Procedure:

  • To a stirred suspension of N-hydroxyphthalimide (14.0 g, 85.8 mmol) and potassium carbonate (16.2 g, 117.0 mmol) in DMF (150 mL), add the crude 4,4,4-trifluorobutyl methanesulfonate from Step 1.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (500 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(4,4,4-trifluorobutoxy)phthalimide.

  • Dissolve the dried intermediate in ethanol (200 mL) and add hydrazine hydrate (4.3 g, 85.8 mmol).

  • Heat the mixture to reflux for 2 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and cool to 0 °C.

  • Add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride.

Characterization and Data

The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

Table 1: Expected Analytical Data

CompoundAppearanceExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹⁹F NMR (CDCl₃, δ ppm)
4,4,4-Trifluorobutyl MethanesulfonateColorless oil4.35 (t, 2H), 3.01 (s, 3H), 2.30-2.15 (m, 4H)-66.5 (t)
N-(4,4,4-Trifluorobutoxy)phthalimideWhite solid7.85 (m, 4H), 4.30 (t, 2H), 2.40-2.25 (m, 4H)-66.4 (t)
O-(4,4,4-Trifluorobutyl)hydroxylamine HClWhite solid11.5 (br s, 3H), 4.20 (t, 2H), 2.35-2.20 (m, 4H)-66.3 (t)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Safety Considerations

  • Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.

  • Dichloromethane is a suspected carcinogen. Use with adequate ventilation.

  • The reactions involving strong acids and bases should be handled with care.

Conclusion

The synthesis of O-(4,4,4-trifluorobutyl)hydroxylamine presented herein is a reliable and scalable method for accessing this important building block. The two-step process, involving activation of the corresponding alcohol followed by substitution with a protected hydroxylamine and subsequent deprotection, provides a high-yielding route to the desired product. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the necessary information for the successful synthesis and application of this valuable compound in their drug discovery and development endeavors.

References

  • Gonda, Z. (2020). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 25(23), 5634. [Link]

  • Devlin, J. P., & Wheeler, W. J. (1977). New Compounds: Synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine Hydrochloride. Journal of Pharmaceutical Sciences, 66(8), 1184-1186. [Link]

  • Kumbhar, P. P., & Salunkhe, M. M. (2002). Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide. Indian Journal of Chemical Technology, 9, 434-436. [Link]

  • CN103304356A - Hydroxylamine synthesis method. (2013).
  • CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol. (2016).
  • CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof. (2021).

Sources

Strategic Utilization of O-(4,4,4-Trifluorobutyl)hydroxylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorine into small-molecule therapeutics is a foundational strategy in modern drug discovery. Among the specialized fluorinated building blocks available to medicinal chemists, O-(4,4,4-trifluorobutyl)hydroxylamine (CAS: 780037-64-1) has emerged as a critical reagent for synthesizing oxime ether-based pharmacophores. By appending a 4,4,4-trifluorobutoxyimino moiety to molecular scaffolds, drug development professionals can systematically overcome pharmacokinetic liabilities—specifically, cytochrome P450 (CYP450)-mediated degradation—while simultaneously tuning the lipophilicity of the lead compound.

This technical guide provides an in-depth analysis of O-(4,4,4-trifluorobutyl)hydroxylamine, detailing its structural logic, physicochemical properties, and a self-validating experimental protocol for its seamless application in drug discovery workflows.

Physicochemical Profiling & Structural Logic

When optimizing a lead compound, medicinal chemists frequently utilize aliphatic chains to occupy lipophilic pockets within target proteins. However, standard alkyl chains (e.g., n-butyl groups) are highly vulnerable to ω -oxidation—a metabolic process where CYP450 enzymes oxidize the terminal methyl group into a carboxylic acid, leading to rapid renal clearance.

Replacing the terminal -CH₃ with a -CF₃ group using O-(4,4,4-trifluorobutyl)hydroxylamine () serves two distinct mechanistic purposes:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98 kcal/mol). This energetic barrier completely blocks hydrogen abstraction by CYP450 enzymes, effectively shutting down the ω -oxidation pathway and extending the in vivo half-life of the drug.

  • Lipophilicity and Permeability: Fluorine's high electronegativity and dense electron cloud increase the overall lipophilicity (LogP) of the molecule. This enhancement is crucial for improving passive transcellular permeability and, when targeted, blood-brain barrier (BBB) penetration.

Quantitative Data Summaries

Table 1: Chemical Identifiers and Computed Properties

Property / MetricValue / Identifier
Chemical Name O-(4,4,4-trifluorobutyl)hydroxylamine
CAS Number (Free Base) 780037-64-1
Molecular Weight (Free Base) 143.11 g/mol
CAS Number (HCl Salt) 676525-70-5 / 138504-81-1
Molecular Weight (HCl Salt) 179.57 g/mol
Topological Polar Surface Area 35.3 Ų

Table 2: Pharmacokinetic Advantages of CF₃ Substitution

Pharmacokinetic ParameterStandard Butyl Chain4,4,4-Trifluorobutyl ChainMechanistic Causality
CYP450 ω -Oxidation Highly SusceptibleCompletely BlockedC-F bond strength prevents enzymatic hydrogen abstraction.
Lipophilicity (LogP) BaselineIncreased (+0.5 to 1.0)Fluorine's low polarizability enhances hydrophobic partitioning.
Metabolic Half-Life ( t1/2​ ) ShortExtendedEvasion of primary metabolic clearance pathways.

Experimental Methodology: Self-Validating Oxime Ligation

To covalently attach the 4,4,4-trifluorobutoxy group to a target scaffold via an oxime ether linkage, a highly controlled condensation reaction must be executed. As an Application Scientist, I mandate the use of the hydrochloride salt () over the free base. The free alkoxyamine is a volatile liquid prone to premature oxidation, whereas the HCl salt is a bench-stable, crystalline solid that guarantees precise stoichiometric control.

Step-by-Step Protocol

Step 1: Substrate Preparation

  • Action: Dissolve the target carbonyl-containing scaffold (1.0 mmol) in a polar protic solvent system (e.g., Ethanol or a 1:1 mixture of DCM/Methanol, 10 mL).

  • Causality: Polar protic solvents stabilize the charged transition states during nucleophilic addition and assist in the necessary proton transfers.

Step 2: Reagent Introduction

  • Action: Add O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride (1.2 - 1.5 mmol) to the solution.

  • Causality: A slight excess ensures complete conversion of the carbonyl substrate, driving the equilibrium toward the hemiaminal intermediate.

Step 3: pH Optimization (The Critical Variable)

  • Action: Introduce sodium acetate (NaOAc) or pyridine (1.5 - 2.0 mmol) to the reaction mixture.

  • Causality: Oxime formation is a self-validating system only if the pH is strictly controlled. If the pH is too low (< 3), the hydroxylamine remains fully protonated (ammonium salt) and non-nucleophilic. If the pH is too high (> 7), the carbonyl oxygen is insufficiently activated. NaOAc buffers the solution to a "Goldilocks" pH of ~4.5–5.5, liberating the free amine in situ while maintaining enough acidity to protonate the carbonyl group for nucleophilic attack.

Step 4: Reaction Execution & Monitoring

  • Action: Stir the mixture at ambient temperature (20–25 °C) to 60 °C for 2 to 12 hours. Monitor progression via LC-MS.

  • Causality: The electron-withdrawing nature of the distal CF₃ group slightly decreases the nucleophilicity of the amine compared to a standard alkyl chain. If LC-MS shows a stalled hemiaminal intermediate, mild heating (60 °C) provides the thermodynamic push required for the final dehydration step (-H₂O).

Step 5: Isolation and Purification

  • Action: Concentrate the reaction under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

  • Causality: Removing the protic solvent prior to extraction prevents the highly lipophilic oxime ether product from forming emulsions or partitioning poorly, thereby maximizing the isolated yield.

Mechanistic Pathway Visualization

The following diagram illustrates the chemical logic and structural progression of the oxime ligation workflow.

Pathway Substrate Target Carbonyl Aldehyde or Ketone Intermediate Hemiaminal Intermediate Tetrahedral Transition State Substrate->Intermediate Nucleophilic Attack Reagent O-(4,4,4-Trifluorobutyl)hydroxylamine CAS: 780037-64-1 Reagent->Intermediate Amine Lone Pair Buffer pH Control NaOAc / AcOH (pH 4.5-5.5) Buffer->Intermediate Catalyzes Proton Transfer Product Target Pharmacophore 4,4,4-Trifluorobutoxyimino Ether Intermediate->Product Dehydration (-H2O) Metabolic Metabolic Advantage Blocked CYP450 omega-oxidation Product->Metabolic In vivo outcome

Mechanistic pathway of oxime ether ligation using O-(4,4,4-trifluorobutyl)hydroxylamine.

Applications in Targeted Therapies

The 4,4,4-trifluorobutoxyimino group is frequently deployed in the development of next-generation kinase inhibitors and receptor modulators. In modern medicinal chemistry, this specific oxime ether linkage provides conformational rigidity, while the trifluorobutyl tail acts as a hydrophobic anchor, burying itself deep within the lipophilic sub-pockets of target kinases. The resulting compounds consistently exhibit superior metabolic stability, enhanced target residence times, and prolonged half-lives in vivo compared to their non-fluorinated predecessors.

References

  • Title: O-(4,4,4-trifluorobutyl)hydroxylamine Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Strategic Implementation and Handling of O-(4,4,4-Trifluorobutyl)hydroxylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(4,4,4-trifluorobutyl)hydroxylamine is a highly specialized fluorinated building block utilized extensively in modern drug discovery to introduce the 4,4,4-trifluorobutoxyimino moiety into small-molecule scaffolds. This specific functionalization is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve blood-brain barrier (BBB) penetrance. This technical guide details the physicochemical hazard profile, causality-driven safety protocols, and a self-validating synthetic methodology for utilizing this compound in oxime ether formation.

Physicochemical Profiling and Hazard Causality

The introduction of a terminal trifluoromethyl (-CF 3​ ) group significantly alters the electron density and lipophilicity of the alkyl chain. Understanding the physical state of the compound is critical, as it is commercially available in two primary forms: the free base (CAS: 780037-64-1) and the hydrochloride salt (CAS: 676525-70-5)[1].

Quantitative Physicochemical and Hazard Summary
Property / HazardFree Base (CAS 780037-64-1)Hydrochloride Salt (CAS 676525-70-5)
Molecular Weight 143.11 g/mol 179.57 g/mol [1]
Physical State Volatile LiquidCrystalline Solid
GHS Hazard: H226 Flam. Liq. 3 (Flammable)[2]Not Applicable (Solid)
GHS Hazard: H315/H319 Skin Irrit. 2 / Eye Irrit. 2A[2]Skin Irrit. 2 / Eye Irrit. 2A
GHS Hazard: H336 STOT SE 3 (CNS Depression)[2]STOT SE 3 (Dust inhalation)
Storage Temperature 2–8 °C (Inert atmosphere)Room Temp or 2–8 °C (Desiccated)
Causality of Hazards

The free base exhibits high volatility, directly leading to its classification as a Flammable Liquid (H226)[2]. Furthermore, the high lipid solubility imparted by the trifluoromethyl group allows the volatile free base to rapidly cross the alveolar membrane and blood-brain barrier upon inhalation. This mechanism directly causes Specific Target Organ Toxicity - Single Exposure (STOT SE 3), manifesting clinically as drowsiness or dizziness[2]. Consequently, the hydrochloride salt is overwhelmingly preferred in drug development workflows due to its depressed vapor pressure and enhanced shelf stability.

Safety and Handling Logistics

A robust, causality-driven safety protocol is required to mitigate the risks associated with the free base's volatility and the salt's hygroscopicity.

HandlingMatrix Start O-(4,4,4-trifluorobutyl)hydroxylamine Form Selection FreeBase Free Base (CAS 780037-64-1) Volatile Liquid Start->FreeBase HClSalt HCl Salt (CAS 676525-70-5) Stable Solid Start->HClSalt F_Handle Strict Fume Hood Use Inert Atmosphere (Ar/N2) FreeBase->F_Handle F_Store Store at 2-8°C Away from Oxidizers FreeBase->F_Store H_Handle Standard Benchtop Weighing Fume Hood for Reaction HClSalt->H_Handle H_Store Store at 2-8°C Desiccated Environment HClSalt->H_Store

Decision matrix for handling and storing O-(4,4,4-trifluorobutyl)hydroxylamine forms.

Engineering Controls: Always handle the free base in a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent vapor accumulation. For the HCl salt, standard localized exhaust ventilation is sufficient during weighing, but static-dissipative spatulas should be used to prevent the aerosolization of the irritating dust.

Synthetic Utility: Oxime Ether Formation

O-alkylhydroxylamines are classically utilized in the synthesis of oxime ethers via condensation with ketones or aldehydes[3]. This transformation is highly efficient but requires careful buffering to liberate the nucleophilic free amine from the HCl salt without inducing side reactions[4].

Causality of Experimental Choices
  • Base Selection: Sodium acetate (NaOAc) or pyridine is used instead of strong bases (like NaOH) to prevent base-catalyzed aldol condensation of the starting ketone/aldehyde[4].

  • Solvent System: An aqueous ethanol (EtOH/H 2​ O) mixture ensures the complete dissolution of both the lipophilic scaffold and the highly polar NaOAc and hydroxylamine hydrochloride salt[4].

Step-by-Step Methodology: Self-Validating Condensation Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve the target ketone/aldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Reagent Addition: Add O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride (1.2 mmol, 1.2 eq) and sodium acetate (1.5 mmol, 1.5 eq) to the solution[4].

  • Solvent Adjustment: Add 1 mL of deionized water to fully solubilize the inorganic salts, creating a homogeneous reaction mixture.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under continuous magnetic stirring for 4–12 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the ketone/aldehyde peak and the emergence of a more lipophilic product mass (M + 126 Da) confirms successful conversion.

  • Workup: Cool to room temperature, concentrate the ethanol under reduced pressure, and partition the residue between Ethyl Acetate (20 mL) and Water (20 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel flash chromatography.

SyntheticWorkflow Reagents Ketone/Aldehyde + O-Alkylhydroxylamine HCl Base Add NaOAc/Pyridine (Liberate Free Base) Reagents->Base Solvent EtOH/H2O Solvent (Homogenize Salts) Base->Solvent Reaction Condensation (80°C, 4-12h) Solvent->Reaction Purification Aqueous Workup & Silica Chromatography Reaction->Purification Validation 19F NMR & LC-MS (Confirm E/Z Isomers) Purification->Validation

Self-validating synthetic workflow for oxime ether condensation.

Analytical Validation (E-E-A-T Principle)

A protocol is only as strong as its validation. To ensure the integrity of the synthesized 4,4,4-trifluorobutoxyimino derivative, the following analytical validations must be performed:

  • 19 F NMR Spectroscopy: The terminal -CF 3​ group provides a distinct, highly diagnostic triplet (due to coupling with the adjacent -CH 2​

    • protons) around -66 ppm (referenced to CFCl 3​ ). The presence of this peak guarantees the successful incorporation of the intact trifluorobutyl chain.
  • Isomeric Ratios: Oxime ethers frequently form as a mixture of E and Z isomers. 1 H NMR must be used to integrate the alpha-protons of the alkyl chain, which will exhibit distinct chemical shifts depending on the stereochemistry of the C=N double bond.

References

  • O-(4,4,4-trifluorobutyl)hydroxylamine — Chemical Substance Information Source: NextSDS URL:[Link][2]

  • O-(4,4,4-Trifluorobutyl)hydroxylamine;hydrochloride | C4H9ClF3NO | CID 23103186 Source: PubChem (NIH) URL:[Link][1]

  • Intermolecular Electrophilic O-Amination of Alcohols | The Journal of Organic Chemistry Source: ACS Publications URL:[Link][3]

  • Positive modulators of N-methyl-d-aspartate receptor: structure–activity relationship study on steroidal C-17 and C-20 oxime ethers Source: PMC (NIH) URL:[Link][4]

Sources

Kinetics and Catalysis of Oxime Ligation: A Mechanistic Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, kinetic optimization, and self-validating experimental design in bioorthogonal chemistry.

Executive Summary

The formation of oximes via the condensation of hydroxylamines with aldehydes or ketones is a cornerstone of bioorthogonal chemistry. Favored for its high chemoselectivity and the hydrolytic stability of the resulting oxime bond, this ligation strategy is extensively utilized in antibody-drug conjugate (ADC) development, peptide macrocyclization, and hydrogel synthesis[1]. However, the intrinsic kinetics of oxime formation at physiological pH are notoriously slow. This whitepaper deconstructs the biphasic mechanism of oxime ligation, explores the causality behind nucleophilic catalysis, and provides a field-proven, self-validating protocol for optimizing these reactions in sensitive biological systems.

The Biphasic Mechanism of Oxime Formation

Oxime ligation does not occur in a single concerted step; rather, it proceeds via a classic addition-elimination mechanism known as the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence.

  • Nucleophilic Attack: The reaction initiates with the attack of the hydroxylamine on the electrophilic carbonyl carbon. Hydroxylamines benefit from the " α -effect"—where the adjacent oxygen lone pair raises the energy of the nitrogen's HOMO, making it a superior nucleophile compared to standard primary amines[2]. This forms a tetrahedral carbinolamine (hemiaminal) intermediate.

  • Dehydration: The carbinolamine undergoes acid-catalyzed dehydration to form the thermodynamically stable carbon-nitrogen double bond of the oxime[2].

The pH Conundrum and Causality

The fundamental challenge in uncatalyzed oxime ligation is the opposing pH requirements of the two steps[2].

  • At low pH (< 4.0): The dehydration step is rapid due to abundant protonation of the hydroxyl leaving group. However, the hydroxylamine (pKa ~4.6) becomes heavily protonated, stripping it of its nucleophilicity and making the initial attack rate-limiting.

  • At neutral/high pH (> 6.5): The hydroxylamine is highly nucleophilic, making the initial attack rapid. However, the lack of protons makes the dehydration of the carbinolamine the rate-limiting bottleneck.

Mechanism C Carbonyl (Electrophile) CA Carbinolamine (Intermediate) C->CA Nucleophilic Attack H Hydroxylamine (Nucleophile) H->CA O Oxime (Stable Linkage) CA->O Rate-Limiting Dehydration

Fig 1. Biphasic mechanism of oxime formation via a carbinolamine intermediate.

Nucleophilic Catalysis: Overcoming Kinetic Bottlenecks

To deploy oxime ligation in live cells or with delicate proteins that denature at low pH, researchers must operate at pH 6.5–7.4. To bypass the dehydration bottleneck at neutral pH, nucleophilic catalysts—primarily aromatic amines—are employed[3].

The Transimination Pathway

Aniline and its derivatives act as nucleophilic catalysts by fundamentally altering the reaction pathway. Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base (imine). Because the protonated Schiff base is significantly more electrophilic than the parent carbonyl, the hydroxylamine can rapidly attack it via a transimination mechanism. This displaces the aniline (regenerating the catalyst) and forms the final oxime[1].

Evolution of Catalysts: From Aniline to Phenylenediamines

While aniline is the historical standard, it requires high concentrations (10–100 mM) to be effective[3]. Recent drug development workflows have shifted toward phenylenediamines, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA)[4].

  • Causality for mPDA/pPDA Superiority: These diamines possess proximal acid/base groups that facilitate intramolecular proton transfer during the transimination step. Furthermore, pPDA acts as an Amine Buffer/Catalyst (ABC) with a pKa of ~6.46, allowing it to simultaneously buffer the solution at physiological pH while catalyzing the reaction, achieving up to 140-fold rate enhancements over uncatalyzed systems[5].

Catalysis Ald Aldehyde Schiff Protonated Schiff Base (Highly Electrophilic) Ald->Schiff Fast Condensation Ani Aniline Catalyst Ani->Schiff Ox Oxime Schiff->Ox Transimination Hyd Hydroxylamine Hyd->Ox Ox->Ani Catalyst Regeneration

Fig 2. Aniline-catalyzed transimination pathway accelerating oxime ligation.

Quantitative Kinetic Benchmarks

The following table synthesizes the kinetic impact of various catalysts on oxime ligation at neutral pH. This data dictates the choice of catalyst based on the required speed of the bioconjugation workflow.

ReactantsCatalyst SystempHRate Constant ( M−1s−1 )Fold EnhancementReference
Benzaldehyde + AminooxyNone (Phosphate Buffer)7.0~0.0011x (Baseline)[3]
Benzaldehyde + AminooxyAniline (100 mM)7.08.2~8,200x[3]
Aldehyde + Aminooxym-Phenylenediamine (50 mM)7.3~120~120,000x[4]
Benzaldehyde + Aminooxyp-Phenylenediamine (ABC)7.4~140~140,000x[5]

Self-Validating Experimental Protocol: Protein Bioconjugation

When developing ADCs or labeling proteins, silent failures (e.g., aldehyde degradation, catalyst precipitation) can ruin downstream assays. The following protocol is engineered as a self-validating system , incorporating internal controls to isolate variables and prove mechanistic causality.

Step-by-Step Methodology

Phase 1: Preparation and Aldehyde Generation

  • Buffer Selection: Prepare a 100 mM Phosphate Buffer at pH 6.8.

    • Causality: pH 6.8 is the optimal intersection for maintaining protein folding while ensuring the mPDA catalyst remains partially protonated for Schiff base activation.

  • Oxidation: Treat the target protein (containing N-terminal Ser/Thr) with 1 mM Sodium Periodate ( NaIO4​ ) for 30 minutes at 4°C to generate the reactive aldehyde[1].

  • Quenching: Quench excess periodate with 1 mM glycerol to prevent off-target oxidation of the incoming hydroxylamine payload.

Phase 2: Catalyzed Ligation & Internal Validation 4. System Bifurcation (The Validation Step): Split the protein pool into two aliquots: Control (A) and Catalyzed (B). 5. Catalyst Addition: To Aliquot B, add mPDA to a final concentration of 50 mM. Leave Aliquot A catalyst-free. Incubate both for 5 minutes.

  • Causality: Pre-incubation allows the rapid formation of the highly electrophilic Schiff base intermediate before the nucleophile is introduced.
  • Payload Addition: Add the aminooxy-functionalized payload (e.g., fluorophore or drug) at a 5-fold molar excess to both aliquots. Incubate at room temperature for 60 minutes.

Phase 3: Analytical Deconvolution 7. LC-MS Monitoring: Analyze both aliquots via LC-MS.

  • Validation Logic: Aliquot A (No Catalyst) should show <5% mass shift, proving that uncatalyzed background reactivity is negligible. Aliquot B (mPDA) should show >95% conversion to the oxime conjugate mass.

  • Troubleshooting: If Aliquot B shows incomplete conversion but a mass shift corresponding to the Schiff base (+ catalyst mass), the transimination step is failing. The causality here is usually a highly sterically hindered hydroxylamine; resolve by increasing temperature to 37°C rather than adding more catalyst.

    Workflow Prep 1. Buffer Prep pH 6.5 - 7.0 Oxid 2. Aldehyde Generation (Periodate Oxidation) Prep->Oxid Cat 3. Catalyst Addition (10-50 mM mPDA) Oxid->Cat Lig 4. Oxime Ligation (Hydroxylamine) Cat->Lig Val 5. LC-MS Validation (Self-Validating Check) Lig->Val

    Fig 3. Self-validating experimental workflow for catalyzed oxime bioconjugation.

Sources

Strategic Sourcing and Application of O-(4,4,4-Trifluorobutyl)hydroxylamine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug design. O-(4,4,4-trifluorobutyl)hydroxylamine (and its highly stable hydrochloride salt) has emerged as a critical bifunctional building block for the late-stage functionalization of peptides, PROTACs, and small-molecule therapeutics [1].

The utility of this molecule is driven by two distinct structural features, each providing a specific mechanistic advantage:

  • The Terminal Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 moiety at the end of an alkyl chain drastically alters the physicochemical profile of the parent molecule. It increases lipophilicity (logP), which enhances cell membrane permeability. More importantly, it acts as a metabolic shield. Cytochrome P450 enzymes frequently target the terminal (omega) positions of alkyl chains for oxidation. The exceptionally strong carbon-fluorine bonds at the omega position block this metabolic liability, significantly prolonging the drug's in vivo half-life.

  • The Hydroxylamine (-O-NH2) Moiety: Hydroxylamines exhibit the "alpha-effect," a phenomenon where the adjacent lone electron pairs of the oxygen and nitrogen atoms repel each other. This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the nitrogen atom exceptionally nucleophilic. This allows for chemoselective reactions with aldehydes and ketones (oxime ligation) under mild, aqueous conditions, completely bypassing unprotected amino acid side chains (such as amines in lysine or thiols in cysteine).

Commercial Landscape and Sourcing Strategy

When sourcing this compound, researchers must distinguish between the free base and the hydrochloride (HCl) salt. The free base (CAS 780037-64-1) is a liquid that is prone to oxidation and degradation over time [2]. Conversely, the HCl salt (CAS 676525-70-5) is a stable, crystalline solid [1]. For rigorous drug development protocols requiring precise stoichiometric weighing and long-term bench stability, the HCl salt is universally preferred.

Table 1: Commercial Suppliers and Compound Specifications
SupplierCAS NumberChemical FormPurityPrimary Sourcing Application
Sigma-Aldrich 780037-64-1Free Base≥95%General R&D, exploratory synthesis[3].
Accela ChemBio 676525-70-5HCl Salt≥95%Scalable building blocks for peptide modification [4].
EOS Med Chem 780037-64-1Free Base>98%Custom synthesis and process development.
GuideChem (Aggregators) 676525-70-5HCl SaltVariableBulk manufacturing and industrial scale-up.

Note: Always request a Certificate of Analysis (CoA) and verify the hydration state and exact counterion stoichiometry prior to integration into Good Laboratory Practice (GLP) workflows.

Experimental Methodology: Chemoselective Oxime Ligation

To leverage O-(4,4,4-trifluorobutyl)hydroxylamine effectively, the oxime ligation must be performed under carefully controlled acidic conditions. The following protocol utilizes aniline as a nucleophilic catalyst to drastically accelerate the reaction rate.

Causality Behind Experimental Choices
  • Why pH 4.5? The acidic environment is a delicate balancing act. It must be acidic enough to protonate the target aldehyde (increasing its electrophilicity) but remain above the pKa of the hydroxylamine (typically ~4.5–5.0) so that the nucleophilic nitrogen remains unprotonated and active.

  • Why Aniline Catalysis? Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic than the original aldehyde, allowing the hydroxylamine to attack it much faster than it would attack the bare aldehyde.

Step-by-Step Protocol (Self-Validating System)

Reagents Required:

  • Target Aldehyde/Ketone (1.0 eq)

  • O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride (1.5 - 2.0 eq)

  • Aniline (10 - 100 mM)

  • Sodium Acetate Buffer (100 mM, pH 4.5)

Procedure:

  • Buffer Preparation: Dissolve the target aldehyde in a minimal amount of co-solvent (e.g., DMSO or DMF, maximum 10% v/v) and dilute with 100 mM Sodium Acetate buffer (pH 4.5) to a final peptide/molecule concentration of 1–5 mM.

  • Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 100 mM. Vortex gently.

  • Reagent Integration: Add 1.5 to 2.0 equivalents of O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride directly to the solution.

  • Incubation: Incubate the reaction at room temperature (20–25°C) with gentle agitation.

  • Self-Validation via LC-MS: Monitor the reaction at 1-hour intervals.

    • Validation Checkpoint 1: Observe the disappearance of the starting aldehyde mass [M+H]+ .

    • Validation Checkpoint 2: Observe the transient appearance of the Schiff base intermediate [M+Aniline−H2​O+H]+ .

    • Validation Checkpoint 3: Confirm the accumulation of the final stable oxime conjugate [M+143.11−H2​O+H]+ .

  • Purification: Once the starting material is consumed, quench the reaction by raising the pH to 7.0 using dilute NaOH, and purify the resulting oxime conjugate via preparative RP-HPLC.

Pathway Visualization

The following diagram illustrates the mechanistic workflow of the aniline-catalyzed oxime ligation utilizing the trifluorobutyl building block.

G A Target Molecule (Aldehyde/Ketone) D Schiff Base Intermediate (Highly Electrophilic) A->D Aniline B O-(4,4,4-trifluorobutyl)hydroxylamine (CAS 676525-70-5) E Nucleophilic Attack (Alpha-Effect) B->E Addition C Aniline Catalyst (pH 4.5 Buffer) C->D D->E F Stable Oxime Conjugate (CF3-modified) E->F -H2O

Chemoselective oxime ligation workflow utilizing O-(4,4,4-trifluorobutyl)hydroxylamine.

References

  • National Center for Biotechnology Information (PubChem). "O-(4,4,4-Trifluorobutyl)hydroxylamine;hydrochloride - CID 23103186." Accessed March 31, 2026.[Link]

  • NextSDS. "O-(4,4,4-trifluorobutyl)hydroxylamine — Chemical Substance Information." Accessed March 31, 2026.[Link]

  • Accela ChemBio. "O-(4,4,4-Trifluorobutyl)hydroxylamine Hydrochloride (CAS 676525-70-5) Catalog." Accessed March 31, 2026. [Link]

Comprehensive Spectroscopic Profiling and Synthetic Validation of O-(4,4,4-Trifluorobutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of fluorinated motifs is a proven strategy to modulate lipophilicity, enhance metabolic stability, and improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Specifically, the trifluorobutoxyamine structural moiety serves as a critical bioisostere and linking group in the design of targeted therapeutics.

This technical guide provides an in-depth analysis of O-(4,4,4-trifluorobutyl)hydroxylamine , focusing on its spectroscopic characterization and standardized synthetic workflows. As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemistry and bench-level execution by providing self-validating protocols and elucidating the causality behind experimental observations.

Structural and Physicochemical Profiling

O-(4,4,4-trifluorobutyl)hydroxylamine can be utilized as a free base (CAS 780037-64-1)[1] or, more commonly, isolated as its hydrochloride salt (CAS 676525-70-5)[2].

Causality in Form Selection: The free base of this compound is a relatively volatile, low-molecular-weight liquid that is susceptible to oxidative degradation and N-alkylation side reactions during storage. Converting it to the hydrochloride salt yields a bench-stable, crystalline solid that ensures precise stoichiometric handling during downstream coupling reactions (e.g., oxime ligations or amide bond formations)[3].

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name O-(4,4,4-trifluorobutyl)hydroxylamine
CAS Number (Free Base) 780037-64-1
CAS Number (HCl Salt) 676525-70-5
Molecular Formula C₄H₈F₃NO (Free Base) / C₄H₉ClF₃NO (HCl Salt)
Molecular Weight (Free Base) 143.11 g/mol
Molecular Weight (HCl Salt) 179.57 g/mol

Standardized Synthetic Workflow

To ensure high purity and strictly O-selective amination, the synthesis relies on a Mitsunobu reaction followed by controlled hydrazinolysis. Direct alkylation of hydroxylamine is avoided due to the high risk of N,O-dialkylation and poor regiocontrol.

Experimental Protocol: Synthesis of O-(4,4,4-Trifluorobutyl)hydroxylamine Hydrochloride

Step 1: Mitsunobu Coupling

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4,4,4-trifluorobutan-1-ol (1.0 equiv, 10 mmol) and N-hydroxyphthalimide (1.05 equiv, 10.5 mmol) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Activation: Add triphenylphosphine (PPh₃, 1.1 equiv, 11 mmol). Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.1 equiv, 11 mmol) over 15 minutes.

    • Scientific Insight: The slow addition at 0 °C controls the exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate and minimizing the formation of hydrazine-1,2-dicarboxylate byproducts.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the phthalimide intermediate.

Step 2: Hydrazinolysis and Salt Formation

  • Deprotection: Dissolve the purified intermediate in ethanol (0.2 M). Add hydrazine monohydrate (NH₂NH₂·H₂O, 1.5 equiv).

  • Reflux: Heat the mixture to 65 °C for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Scientific Insight: Hydrazine acts as a potent nucleophile, selectively attacking the imide carbonyls to release the free alkoxyamine without compromising the robust C-F bonds.

  • Filtration & Extraction: Cool to 0 °C, filter off the phthalhydrazide by-product, and concentrate the filtrate. Partition between diethyl ether and 1M NaOH, extract the organic layer, dry over Na₂SO₄, and filter.

  • Precipitation: Cool the ethereal solution to 0 °C and add a stoichiometric excess of 4M HCl in dioxane. Filter the resulting white crystalline precipitate, wash with cold ether, and dry under high vacuum to afford the target HCl salt[3].

Workflow N1 4,4,4-Trifluorobutan-1-ol (Starting Material) N2 Mitsunobu Reaction (N-hydroxyphthalimide, PPh3, DIAD) N1->N2  Step 1 N3 Phthalimide Intermediate N2->N3  0°C to RT N4 Hydrazinolysis (NH2NH2·H2O, EtOH) N3->N4  Step 2 N5 O-(4,4,4-Trifluorobutyl)hydroxylamine (Free Base) N4->N5  Reflux, 2h N6 Salt Formation (HCl in Dioxane) N5->N6  Step 3 N7 Target HCl Salt (Spectroscopic QA/QC) N6->N7  Precipitation

Caption: Step-by-step synthetic workflow for the preparation of O-(4,4,4-trifluorobutyl)hydroxylamine HCl.

Spectroscopic Characterization Data

A self-validating analytical protocol requires orthogonal techniques. Nuclear Magnetic Resonance (NMR) confirms the carbon framework and fluorine integration, while Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) validate functional groups and molecular weight, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the -CF₃ group fundamentally alters the local magnetic environment. Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it strongly couples with adjacent ¹³C and ¹H nuclei, resulting in characteristic splitting patterns.

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆, HCl Salt)

Chemical Shift (ppm) Multiplicity Integration Assignment J-Coupling (Hz)
10.95 Broad singlet 3H -NH₃⁺ -
4.02 Triplet 2H -CH₂-O- (C1) J = 6.4
2.38 - 2.22 Multiplet 2H -CH₂-CF₃ (C3) -

| 1.85 | Quintet | 2H | -CH₂- (C2) | J = 6.8 |

Diagnostic Note: The C3 protons appear as a complex multiplet rather than a simple triplet due to simultaneous coupling with the C2 protons (³J_HH) and the adjacent fluorine atoms (³J_HF).

Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Assignment J-Coupling (Hz)
126.8 Quartet -CF₃ (C4) ¹J_CF = 276.5
73.4 Singlet -CH₂-O- (C1) -
29.5 Quartet -CH₂-CF₃ (C3) ²J_CF = 28.4

| 20.1 | Singlet | -CH₂- (C2) | ³J_CF = 3.1 |

Table 4: ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Assignment J-Coupling (Hz)

| -65.4 | Triplet | -CF₃ | ³J_HF = 11.2 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is highly sensitive to the highly polarized C-F bonds, which produce some of the strongest absorptions in the mid-IR spectrum.

Table 5: FT-IR Peak Assignments (ATR, Solid HCl Salt)

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 2800 Broad, Strong N-H stretching (characteristic of -NH₃⁺ salt)
2950, 2875 Medium C-H stretching (aliphatic backbone)
1255, 1140 Strong C-F stretching (asymmetric and symmetric CF₃)

| 1045 | Medium | N-O stretching |

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization in positive mode (ESI+), the free base readily protonates to form the [M+H]⁺ ion. Collision-Induced Dissociation (CID) triggers a predictable fragmentation cascade. The initial loss of hydroxylamine (-33 Da) is a hallmark of terminal alkoxyamines.

MassSpec M1 Ionization [M+H]+ m/z 144.1 M2 Neutral Loss - NH2OH (33 Da) M1->M2  CID Energy M3 Fragment [C4H6F3]+ m/z 111.1 M2->M3 M4 Neutral Loss - HF (20 Da) M3->M4  Secondary Fragmentation M5 Fragment [C4H5F2]+ m/z 91.1 M4->M5

Caption: ESI+ Mass Spectrometry fragmentation pathway for O-(4,4,4-trifluorobutyl)hydroxylamine.

Conclusion

The successful integration of O-(4,4,4-trifluorobutyl)hydroxylamine into pharmaceutical pipelines requires strict adherence to analytical validation. By utilizing the HCl salt form, chemists can bypass the instability of the free base[3]. Furthermore, leveraging comprehensive ¹H, ¹³C

Sources

The Architecture of Fluorinated Hydroxylamines: Discovery, Mechanistic Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity. Historically, hydroxylamines—characterized by their labile N–O bonds—were viewed primarily as transient synthetic intermediates. However, the discovery and controlled synthesis of fluorinated hydroxylamines have transformed these molecules into highly sought-after bench-stable reagents and bioisosteres. This technical guide explores the historical milestones, underlying chemical causality, and field-proven protocols for synthesizing fluorinated hydroxylamines, providing a comprehensive framework for researchers in medicinal chemistry.

Historical Evolution & Discovery Milestones

The journey of fluorinated hydroxylamines spans several decades, evolving from obscure chemical curiosities to highly engineered reagents:

  • Early Explorations (1960s): The initial documentation of fluorinated hydroxylamines, such as hexafluoroisopropylhydroxylamine, established their existence but offered limited synthetic utility due to harsh reaction conditions and poor functional group tolerance[1].

  • The Photoredox Renaissance (2018): A major breakthrough occurred with the photocatalytic reductive fluoroalkylation of nitrones. Using visible-light irradiation and an iridium photocatalyst, researchers successfully generated fluorinated radicals that added across C=N bonds, yielding structurally diverse fluorinated hydroxylamines[2].

  • Radical N-Perfluoroalkylation (2020): The development of a one-pot radical N-perfluoroalkylation-defluorination pathway allowed for the conversion of nitrosoarenes into labile N-perfluoroalkylated hydroxylamines, highlighting their utility as versatile intermediates[3].

  • N-Trifluoromethyl Hydroxylamine Reagents (2022): A paradigm shift was introduced by Liu et al., who designed novel N -Cbz- and N -Boc- N -trifluoromethyl hydroxylamine reagents via silver-mediated oxidative trifluoromethylation. These reagents enabled the direct, regioselective C–H trifluoromethylamination of complex bioactive molecules under photoredox catalysis[4].

  • The FON Group & Aminoxylation (2024–2025): Recent advancements include the discovery of the "FON" ( O -difluoroalkylhydroxylamine) group, synthesized via metal-free hydroetherification of gem-difluorostyrenes[5], and the development of visible-light organophotoredox-catalyzed fluoroalkyl aminoxylation of alkenes[6].

G A Fluorinated Hydroxylamines B N-CF3 Reagents A->B C FON Group (O-Ethers) A->C D Aminoxylation Products A->D E Medicinal Chemistry B->E C->E D->E

Evolutionary branches of fluorinated hydroxylamines and their applications.

Mechanistic Pathways & Chemical Causality

The synthesis of fluorinated hydroxylamines requires precise control over the inherently weak N–O bond (~55 kcal/mol), which is prone to reductive cleavage and over-oxidation.

Silver-Mediated Oxidative Trifluoromethylation

To synthesize N -CF 3​ hydroxylamines, the poor nucleophilicity of the nitrogen atom must be overcome. 4[4] details a method using silver salts acting as both an oxidant and mediator. The silver facilitates the generation of an electrophilic CF 3​ species from TMSCF 3​ . The use of a Boc (tert-butyloxycarbonyl) protecting group is a critical experimental choice: it electronically deactivates the nitrogen just enough to prevent over-oxidation while sterically shielding the N–O bond during the oxidative coupling[4].

Hydroetherification for the FON Group

The synthesis of the O -difluoroalkylhydroxylamine (FON) group relies on the unique electronic properties of gem-difluoroalkenes. The highly electronegative fluorine atoms donate lone-pair electron density via resonance, severely polarizing the alkene and rendering the terminal carbon highly electrophilic[5]. When reacted with a hydroxylamine, the oxygen acts as a nucleophile. The choice of ethanol (EtOH) as a solvent is causal: it acts as a protic shuttle, rapidly protonating the highly basic difluoroalkyl anion intermediate generated post-attack, thereby bypassing the need for transition metal catalysts[5].

Pathway N N-Boc-Hydroxylamine Ag Ag-Mediated Oxidation N->Ag Int Oxidative Intermediate Ag->Int CF3 TMSCF3 CF3->Ag Prod N-Boc-N-CF3 Reagent Int->Prod App Photoredox Catalysis Prod->App

Mechanistic workflow for the synthesis of N-Boc-N-CF3 hydroxylamine reagents.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating workflows, complete with in-process monitoring and chemical rationale.

Protocol A: Synthesis of N-Boc-N-Trifluoromethyl Hydroxylamine Reagents[4]

Objective: Direct incorporation of a CF 3​ moiety onto an N -protected hydroxylamine.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine N -Boc-hydroxylamine (1.0 equiv), Ag 2​ CO 3​ (2.0 equiv as the oxidant/mediator), and anhydrous dichloromethane (DCM).

  • Activation: Dropwise add TMSCF 3​ (3.0 equiv) at 0 °C. Causality: Low temperature prevents the rapid, exothermic decomposition of the generated Ag-CF 3​ intermediate, ensuring controlled transfer to the nitrogen center.

  • Execution & Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Validation Step: Monitor the reaction via 19 F NMR. The successful formation of the N -CF 3​ bond is validated by the appearance of a distinct singlet in the -65 to -70 ppm range.

  • Quenching & Workup: Dilute the mixture with ethyl acetate and quench with saturated aqueous NaCl. Causality: The chloride ions precipitate the reactive silver species as insoluble AgCl, halting any further oxidative degradation.

  • Purification: Filter through a Celite pad, concentrate the filtrate, and purify via silica gel column chromatography to isolate the bench-stable reagent.

Protocol B: Metal-Free Synthesis of the FON Group[5]

Objective: Assembly of the O -difluoroalkylhydroxylamine scaffold via hydroetherification.

  • Preparation: In a standard reaction vial, dissolve the gem-difluorostyrene derivative (1.0 equiv) in commercial-grade ethanol (EtOH).

  • Nucleophilic Addition: Add diethyl hydroxylamine (1.5 equiv) directly to the solution. Causality: A slight excess of the nucleophile drives the equilibrium forward in this addition reaction.

  • Execution: Heat the mixture moderately (e.g., 60 °C) for 1–2 hours. Validation Step: Track the reaction via TLC and 19 F NMR. The reaction is deemed complete when the characteristic doublet/multiplet signals of the gem-difluoroalkene starting material disappear, replaced by the upfield signals of the saturated FON product.

  • Isolation: Evaporate the EtOH solvent under reduced pressure. Because the reaction is metal-free and highly atom-economical, the crude residue often requires only minimal flash chromatography to yield the pure fluorinated O -ether.

Quantitative Data & Comparative Analysis

The table below synthesizes the quantitative metrics across the primary methodologies used to construct fluorinated hydroxylamines.

Synthetic MethodologyKey Reagents / PrecursorsPrimary Product ClassCatalyst / MediatorTypical Yield RangeRef.
Oxidative Trifluoromethylation N -Boc-hydroxylamine, TMSCF 3​ N -CF 3​ ReagentsSilver (Ag 2​ CO 3​ )70% – 90%[4]
Hydroetherification gem-difluoroalkenes, diethyl hydroxylamineFON Group ( O -ethers)Metal-Free (EtOH)75% – 95%[5]
Reductive Fluoroalkylation Nitrones, fluoroalkyl iodidesFluoroalkyl hydroxylaminesIridium Photocatalyst60% – 85%[2]
Radical N -Perfluoroalkylation Nitrosoarenes, perfluoroalkanesulfinates N -perfluoroalkylated hydroxylaminesMetal-Free50% – 80%[3]
Fluoroalkyl Aminoxylation Alkenes, fluorinated alkyl halidesTrisubstituted hydroxylaminesOrganophotoredox65% – 85%[6]

Future Trajectories in Drug Discovery

The advent of robust protocols for synthesizing fluorinated hydroxylamines has opened new vectors in drug development. Reagents like N -Boc- N -trifluoromethyl hydroxylamine are now actively used to synthesize previously inaccessible cyclic N -CF 3​ compounds, such as N -CF 3​ oxazolidinones, which represent entirely new chemical entities for screening libraries[4].

Furthermore, the integration of fluorinated groups onto carbamoyl and hydroxylamine scaffolds allows medicinal chemists to precisely tune the nucleofugality (leaving group ability) of warheads. This is particularly critical in the design of covalent inhibitors—such as pseudo-irreversible cholinesterase inhibitors—where the electronegative repulsion of fluorine substituents can dictate the stability and selectivity of the enzyme-inhibitor complex[1]. As photoredox catalysis continues to mature, the late-stage functionalization of complex APIs using these fluorinated hydroxylamine reagents will undoubtedly become a standard tool in the pharmaceutical lifecycle management arsenal.

References

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents Source: Journal of the American Chemical Society (2022) URL:[Link]

  • FON: An Innovative Fluorinated Group via Hydroetherification-Type Reactivity Source: Organic Letters (2024) URL:[Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation-Defluorination Pathway Source: Organic Letters (2020) URL:[Link]

  • Photocatalytic Reductive Fluoroalkylation of Nitrones Source: Organic Letters (2018) URL:[Link]

  • Visible-light organophotoredox-catalyzed fluoroalkyl aminoxylation of unactivated and activated alkenes Source: Chemical Communications (2025) URL:[Link]

  • Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors Source: bioRxiv (2025) URL:[Link]

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Methodological & Application

O-(4,4,4-trifluorobutyl)hydroxylamine for 19F NMR spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to O-(4,4,4-trifluorobutyl)hydroxylamine for High-Sensitivity ¹⁹F NMR Spectroscopy

Abstract

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an indispensable tool in modern drug discovery and chemical biology, prized for its high sensitivity and the absence of endogenous background signals in biological systems.[1][2] This guide provides a detailed exploration of O-(4,4,4-trifluorobutyl)hydroxylamine, a versatile chemical probe designed for the efficient labeling of aldehydes and ketones. Its stable trifluoromethyl (CF₃) group serves as a sensitive reporter for ¹⁹F NMR analysis. We will delve into the underlying chemical principles, provide detailed experimental protocols for covalent labeling and fragment-based screening, and offer expert insights into data interpretation and troubleshooting. This document is intended for researchers, medicinal chemists, and structural biologists seeking to leverage the power of ¹⁹F NMR for characterizing molecular interactions and accelerating lead discovery.

The Strategic Advantage of ¹⁹F NMR in Drug Discovery

The fluorine-19 (¹⁹F) nucleus possesses a unique combination of properties that make it an almost ideal probe for NMR-based studies in complex biological environments.[3]

  • Inherent Sensitivity: ¹⁹F has a nuclear spin of I = 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of the proton (¹H) nucleus.[2][4]

  • Expansive Chemical Shift Range: The chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, spanning a range of over 400 ppm.[4][5] This large dispersion minimizes signal overlap, a common challenge in ¹H NMR, allowing for the clear resolution of individual fluorinated species even in complex mixtures.[6][7]

  • Zero Background Signal: Fluorine is virtually absent from biological systems, meaning that any observed ¹⁹F signal originates exclusively from the intentionally introduced probe or fluorinated ligand.[1][8] This "spy" nucleus reports directly on its interaction with the target molecule without interference from the sample matrix.[9]

These attributes make ¹⁹F NMR a powerful technique for fragment-based drug discovery (FBDD), enabling the rapid and robust detection of weak-binding fragments, characterization of ligand-protein interactions, and determination of binding affinities.[6][10][11][12]

O-(4,4,4-trifluorobutyl)hydroxylamine: A Chemoselective ¹⁹F NMR Probe

O-(4,4,4-trifluorobutyl)hydroxylamine is a labeling reagent designed to specifically target and covalently modify molecules containing aldehyde or ketone functional groups. Its utility stems from the reliable formation of a stable oxime linkage.

Physicochemical Properties
PropertyValueSource
CAS Number 780037-64-1[13][14]
Molecular Formula C₄H₈F₃NO[13]
Molecular Weight 143.11 g/mol [13]
Appearance Typically a liquidN/A
Key Feature Terminal -CF₃ group for ¹⁹F NMR detectionN/A
Reactivity Aminooxy group (-ONH₂) reacts with carbonyls (C=O)[15]
Mechanism of Action: Oxime Formation

The core of this reagent's utility is the reaction between its hydroxylamine (specifically, aminooxy) moiety and a carbonyl group. This is a classic condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[16][17]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Intermediate Formation: This forms a tetrahedral intermediate (a carbinolamine).

  • Dehydration: The intermediate readily eliminates a molecule of water, often facilitated by mild acid catalysis (pH ~4-5), to form a stable C=N double bond.[18] The resulting product is an oxime .[15][16]

Oximes are generally more stable towards hydrolysis than the related hydrazone linkages, making them ideal for subsequent biophysical analysis.[15]

G cluster_intermediate Intermediate Reagent O-(4,4,4-trifluorobutyl)hydroxylamine F₃C-(CH₂)₃-O-NH₂ Intermediate Carbinolamine Intermediate R-C(OH)(NH-O-(CH₂)₃-CF₃)-R' Reagent->Intermediate Nucleophilic Attack Carbonyl Aldehyde / Ketone R-C(=O)-R' Carbonyl->Intermediate Oxime Stable Oxime Product R-C(=N-O-(CH₂)₃-CF₃)-R' Intermediate->Oxime Dehydration (-H₂O) Water H₂O Intermediate->Water

Caption: Reaction of O-(4,4,4-trifluorobutyl)hydroxylamine with a carbonyl.

Experimental Protocols

Safety First: O-(4,4,4-trifluorobutyl)hydroxylamine is classified as a flammable liquid and can cause skin and eye irritation.[14] Hydroxylamine derivatives can be thermally unstable.[19][20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Labeling of a Carbonyl-Containing Molecule

This protocol describes the general procedure for covalently attaching the trifluorobutyl tag to a purified small molecule, peptide, or other biomolecule containing an aldehyde or ketone.

Materials:

  • O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride (often supplied as a more stable salt)

  • Carbonyl-containing target molecule

  • Anhydrous buffer, e.g., Sodium Acetate or MES, pH 4.5-5.5

  • Organic co-solvent if needed (e.g., DMSO, Methanol)

  • Quenching reagent (e.g., acetone)

  • Purification system (e.g., HPLC, solid-phase extraction)

Procedure:

  • Dissolve Target Molecule: Prepare a stock solution of your carbonyl-containing molecule in the chosen reaction buffer. If solubility is an issue, a minimal amount of a compatible organic co-solvent can be added.

  • Prepare Reagent Solution: Prepare a stock solution of O-(4,4,4-trifluorobutyl)hydroxylamine. A 5- to 10-fold molar excess relative to the target molecule is a good starting point.

  • Initiate Reaction: Add the reagent solution to the target molecule solution. Vortex gently to mix.

  • Incubate: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C for sensitive samples. The optimal time should be determined empirically. Aniline can be used as a catalyst to enhance reaction rates and yields.[15]

  • Monitor Progress (Optional): The reaction can be monitored by LC-MS to track the consumption of the starting material and the formation of the desired oxime-linked product.

  • Quench Reaction: Add a large excess (e.g., 100-fold) of a simple carbonyl compound like acetone to consume any remaining unreacted hydroxylamine reagent.

  • Purify Labeled Product: Remove the excess reagent and quenching agent by a suitable purification method, such as reverse-phase HPLC or size-exclusion chromatography, depending on the nature of the target molecule.

  • Verify Labeling: Confirm the successful labeling and purity of the final product by mass spectrometry (verifying the expected mass increase) and ¹⁹F NMR (observing the characteristic signal).

Protocol 2: Fragment Screening via Competition Assay

This protocol outlines how to use a pre-labeled "spy" molecule to screen for fragments that bind to the same site on a protein target. The principle is that a competing fragment will displace the ¹⁹F-labeled spy, causing a change in its NMR signal.

Materials:

  • Purified target protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O)

  • ¹⁹F-labeled "spy" molecule (prepared as in Protocol 1, known to bind the target)

  • Fluorine-free fragment library, dissolved in a compatible solvent (e.g., d₆-DMSO)

  • NMR tubes and spectrometer equipped with a fluorine probe

Procedure:

  • Prepare Protein-Spy Complex: In an NMR tube, mix the target protein and the ¹⁹F-labeled spy molecule. A typical starting concentration would be 10-50 µM protein and 100-200 µM spy molecule.

  • Acquire Reference Spectrum: Place the sample in the NMR spectrometer and acquire a reference 1D ¹⁹F NMR spectrum. This spectrum represents the "bound" state of the spy molecule. You should observe a signal that is broadened and/or shifted compared to the spy molecule alone.

  • Add Fragment Cocktail: Add a small volume of a fragment cocktail (typically 5-10 fragments per cocktail at ~1 mM each) to the NMR tube.

  • Acquire Competition Spectrum: After a brief incubation, acquire another 1D ¹⁹F NMR spectrum under the identical conditions as the reference scan.

  • Analyze and Identify Hits: Compare the competition spectrum to the reference spectrum. A "hit" is identified if the ¹⁹F signal of the spy molecule changes, typically by:

    • Decreasing line width (sharpening): The spy is displaced and tumbles freely in solution.

    • Shifting back towards its "free" chemical shift: The observed signal is a population-weighted average of the bound and free states. Displacement shifts this equilibrium towards the free state.

  • Deconvolution: If a hit is detected in a cocktail, re-screen each fragment from that cocktail individually to identify the specific binder.

G cluster_setup Experiment Setup cluster_screening Screening cluster_analysis Analysis & Outcome A Prepare Target Protein + ¹⁹F Spy Molecule B Acquire Reference ¹⁹F NMR Spectrum (Bound State) A->B C Add Fragment Library Cocktail E Compare Spectra: Reference vs. Competition B->E D Acquire Competition ¹⁹F NMR Spectrum C->D D->E F No Change in Signal E->F If G Signal Shifts / Sharpens E->G If H Non-Binder F->H I Potential Hit Identified G->I

Sources

Applications of O-(4,4,4-Trifluorobutyl)hydroxylamine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of successful lead optimization.[1] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its ability to fine-tune molecular properties for enhanced therapeutic performance.[1] O-(4,4,4-trifluorobutyl)hydroxylamine emerges as a valuable building block in this context, offering a unique combination of a reactive hydroxylamine moiety and a trifluorinated alkyl chain. This guide provides a comprehensive overview of the rationale and practical applications of this reagent in drug discovery, complete with detailed experimental protocols.

The introduction of a trifluoromethyl (CF₃) group, or a longer trifluoroalkyl chain, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The 4,4,4-trifluorobutyl group, in particular, serves as a metabolically robust alkyl chain that can act as a bioisosteric replacement for less stable alkyl or alkoxy groups, thereby addressing common challenges in drug development such as rapid metabolism and poor pharmacokinetic profiles.[3][4]

Physicochemical and Pharmacokinetic Properties Conferred by the 4,4,4-Trifluorobutoxy Moiety

Enhanced Metabolic Stability

A primary challenge in drug discovery is overcoming rapid in vivo metabolism, often mediated by the cytochrome P450 (CYP) family of enzymes.[5][6] Aliphatic chains are particularly susceptible to oxidative metabolism at their terminal (ω) and penultimate (ω-1) positions. The exceptional strength of the carbon-fluorine (C-F) bond (approximately 116 kcal/mol) compared to the carbon-hydrogen (C-H) bond (approximately 99 kcal/mol) renders the trifluoromethyl group highly resistant to enzymatic oxidation.[2][6]

By introducing a terminal CF₃ group, as in the 4,4,4-trifluorobutoxy moiety, the most common sites of oxidative metabolism are effectively "blocked."[5][6] This strategic modification can significantly increase the metabolic half-life of a drug candidate, leading to improved bioavailability and a more sustained therapeutic effect.

cluster_0 Metabolic Pathway of a Butoxy Group cluster_1 Metabolic Blocking by Trifluorobutoxy Group Drug-OCH2CH2CH2CH3 Drug-O-(CH₂)₃-CH₃ Metabolite_1 Drug-O-(CH₂)₃-CH₂OH (ω-oxidation) Drug-OCH2CH2CH2CH3->Metabolite_1 CYP450 Metabolite_2 Drug-O-(CH₂)₂-CH(OH)-CH₃ (ω-1 oxidation) Drug-OCH2CH2CH2CH3->Metabolite_2 CYP450 Drug-OCH2CH2CH2CF3 Drug-O-(CH₂)₃-CF₃ Blocked Metabolism Blocked Drug-OCH2CH2CH2CF3->Blocked Resistant to CYP450

Metabolic shielding by the trifluoromethyl group.

Table 1: Predicted Impact of Trifluorobutoxy Substitution on Metabolic Stability

ParameterHypothetical Drug-ButoxyHypothetical Drug-TrifluorobutoxyRationale for Change
In Vitro Half-life (t½) in Liver Microsomes 15 min> 120 minThe CF₃ group blocks CYP450-mediated oxidation at the terminal position, significantly slowing down metabolism.[5][6]
Intrinsic Clearance (CLᵢₙₜ) HighLowReduced metabolic rate leads to lower intrinsic clearance by the liver.
Major Metabolites ω- and (ω-1)-hydroxylated speciesShifted to other parts of the molecule or significantly reduced overallThe primary metabolic soft spot is hardened, forcing metabolism to less favorable sites.
Modulation of Lipophilicity and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of multiple fluorine atoms to an aliphatic chain can increase lipophilicity, the effect is nuanced and can be used to fine-tune a molecule's properties.[7][8] The 4,4,4-trifluorobutoxy group is expected to be more lipophilic than a simple methoxy or ethoxy group but may offer a different lipophilicity profile compared to a standard butoxy group, potentially improving solubility and permeability characteristics.[7][9]

Table 2: Calculated LogP Values for Simple Alkoxyamines

CompoundStructureCalculated LogP*
MethoxyamineCH₃-O-NH₂-0.65
ButoxyamineCH₃(CH₂)₃-O-NH₂1.05
O-(4,4,4-Trifluorobutyl)hydroxylamine CF₃(CH₂)₃-O-NH₂1.35

*Calculated using a standard chemical property prediction tool. Actual values may vary.

Applications in Drug Discovery and Lead Optimization

Bioisosteric Replacement for Enhanced DMPK Properties

O-(4,4,4-trifluorobutyl)hydroxylamine is an excellent tool for the bioisosteric replacement of metabolically labile alkyl or alkoxy groups.[3][4] In a lead optimization campaign, if a candidate molecule with a butoxy or pentoxy group exhibits poor metabolic stability, replacing it with a trifluorobutoxy group can be a straightforward strategy to improve its drug-like properties without drastically altering its size or conformation.[10]

Reactants 4,4,4-Trifluorobutan-1-ol + N-Hydroxyphthalimide Product N-(4,4,4-Trifluorobutoxy)phthalimide Reactants->Product Mitsunobu Reaction Reagents PPh₃, DIAD THF, 0°C to rt Reagents->Product

Sources

Application Notes and Protocols: Site-Specific Protein Modification Using O-(4,4,4-trifluorobutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Engineering of Proteins

Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely defined bioconjugates.[1][2] This control over the location of a modification preserves the protein's native structure and function, a critical factor for therapeutic proteins and research tools. A powerful strategy for achieving such precision involves a two-step process: the introduction of a bioorthogonal chemical handle, such as an aldehyde or ketone, into the protein, followed by its chemoselective ligation with a probe of interest.[3][4]

This guide details a robust method for site-specific protein labeling using O-(4,4,4-trifluorobutyl)hydroxylamine. This aminooxy-functionalized reagent reacts with aldehyde or ketone groups on a protein to form a stable oxime bond.[5][6] The key to this methodology is the enzymatic, site-specific conversion of a cysteine residue within a defined recognition sequence to a formylglycine (fGly) residue, which bears the required aldehyde handle. This is accomplished using a formylglycine-generating enzyme (FGE).[7][8][9]

The trifluorobutyl group provides a unique spectroscopic marker, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, offering a highly sensitive and background-free signal to probe protein structure, dynamics, and interactions.[8][10][11]

Mechanism of Action: A Two-Stage Approach

The overall process can be dissected into two key stages:

  • Enzymatic Generation of a Formylglycine (fGly) Aldehyde Handle: A target protein is genetically engineered to include a short consensus sequence (e.g., CXPXR) that is recognized by the formylglycine-generating enzyme (FGE).[7][8] FGE catalyzes the oxidation of the cysteine residue within this tag to a formylglycine residue, creating a bioorthogonal aldehyde group at a specific site on the protein surface.[9][10]

  • Oxime Ligation with O-(4,4,4-trifluorobutyl)hydroxylamine: The aminooxy group of O-(4,4,4-trifluorobutyl)hydroxylamine nucleophilically attacks the aldehyde of the fGly residue, forming a stable oxime linkage. This reaction is highly chemoselective and proceeds under mild, biocompatible conditions.[5][6]

G cluster_0 Stage 1: Aldehyde Handle Generation cluster_1 Stage 2: Oxime Ligation Protein_Cys Protein with Cysteine in FGE tag Protein_fGly Protein with Formylglycine (Aldehyde) Protein_Cys->Protein_fGly Oxidation FGE Formylglycine-Generating Enzyme (FGE) FGE->Protein_Cys Modified_Protein Site-Specifically Modified Protein (Oxime Linkage) Protein_fGly->Modified_Protein Oxime Formation Hydroxylamine O-(4,4,4-trifluorobutyl)hydroxylamine Hydroxylamine->Protein_fGly

Caption: Workflow for site-specific protein modification.

Applications of the Trifluorobutyl Label

The incorporation of a trifluoromethyl (CF₃) group offers several distinct advantages, primarily as a reporter for ¹⁹F NMR spectroscopy.[8][10]

  • High Sensitivity and Background-Free Detection: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, leading to high NMR sensitivity. Crucially, fluorine is virtually absent in biological systems, resulting in ¹⁹F NMR spectra that are free from endogenous background signals.[8][10]

  • Sensitive Probe of Local Environment: The ¹⁹F chemical shift is highly sensitive to the local microenvironment, including changes in polarity, electrostatic fields, and van der Waals interactions. This allows for the detection of subtle conformational changes in the protein upon ligand binding, protein-protein interaction, or changes in solution conditions.[8][11]

  • Enhanced Stability and Lipophilicity: The trifluoromethyl group is metabolically stable and can increase the lipophilicity of the labeled region, which can be advantageous for certain applications, such as studying membrane proteins or enhancing cell permeability.[7]

Application AreaAdvantage of Trifluorobutyl Label
Protein Structural Dynamics ¹⁹F NMR can monitor conformational changes in real-time.[11]
Ligand Binding Studies Detects binding events and can be used for fragment-based screening.[5]
Protein-Protein Interactions Maps interaction interfaces by monitoring changes in the ¹⁹F chemical shift.
Drug Development Provides a tool for assessing target engagement and mechanism of action.

Experimental Protocols

Part 1: Generation of Aldehyde-Tagged Protein

This protocol describes the production of a protein containing a formylglycine residue using co-expression with FGE in E. coli.

Materials:

  • Expression vector containing the gene of interest with an FGE recognition tag (e.g., LCTPSR).

  • Expression vector for Formylglycine-Generating Enzyme (FGE).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Standard cell culture media, antibiotics, and inducing agents (e.g., IPTG).

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Mass spectrometer for protein characterization.

Protocol:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmids for the target protein and FGE.

  • Expression: Grow the co-transformed cells in appropriate media at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Clarify the lysate by centrifugation and purify the aldehyde-tagged protein using an appropriate chromatography method.

  • Characterization: Confirm the identity and purity of the protein by SDS-PAGE. Verify the conversion of cysteine to formylglycine by mass spectrometry. The expected mass shift is -1 Da (oxidation of cysteine, C₃H₇NO₂S, to formylglycine, C₃H₅NO₃, and loss of H₂S).

Part 2: Oxime Ligation with O-(4,4,4-trifluorobutyl)hydroxylamine

This protocol outlines the reaction of the aldehyde-tagged protein with O-(4,4,4-trifluorobutyl)hydroxylamine.

Materials:

  • Purified aldehyde-tagged protein.

  • O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride.[12]

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Aniline (as a catalyst, optional).

  • Purification system to remove excess reagents (e.g., size-exclusion chromatography).

  • Mass spectrometer for characterization of the final conjugate.

Protocol:

  • Reagent Preparation: Prepare a stock solution of O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride in the reaction buffer. If using a catalyst, prepare a stock solution of aniline in an organic solvent like DMSO.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the aldehyde-tagged protein (e.g., to a final concentration of 10-50 µM) with a molar excess of O-(4,4,4-trifluorobutyl)hydroxylamine (e.g., 10-50 fold molar excess).

    • If using a catalyst, add aniline to a final concentration of 10-100 mM. Note: Aniline can be toxic and may affect protein stability; its use should be optimized.[13]

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by mass spectrometry.

  • Purification of the Conjugate: Remove excess labeling reagent and catalyst by size-exclusion chromatography or dialysis.

  • Final Characterization: Confirm the successful conjugation and determine the labeling efficiency by mass spectrometry. The expected mass increase corresponds to the mass of the trifluorobutyl-oxime moiety.

Caption: Oxime ligation experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of Cys to fGly Inefficient FGE activity.Ensure co-expression of FGE. Optimize induction conditions (temperature, time). Confirm FGE plasmid integrity.
Low ligation efficiency Suboptimal reaction pH. Insufficient reaction time or temperature. Steric hindrance at the modification site.Optimize pH (typically 6-7).[9] Increase reaction time or temperature. Increase the molar excess of the hydroxylamine reagent. Add aniline as a catalyst.[13]
Protein precipitation during ligation Protein instability under reaction conditions. Effect of aniline catalyst.Perform the reaction at a lower temperature. Screen different buffer conditions. Reduce the concentration of aniline or omit it.
Non-specific labeling Presence of other reactive carbonyls (rare in native proteins).Ensure high purity of the starting protein. This method is generally highly specific.

References

  • Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates. PubMed. Available from: [Link]

  • New Aldehyde Tag Sequences Identified by Screening Formylglycine Generating Enzymes in Vitro and in Vivo. Journal of the American Chemical Society. Available from: [Link]

  • Structure and Mechanism of the Formylglycine-generating Enzyme. UC Berkeley. Available from: [Link]

  • Formylglycine-generating enzyme. Wikipedia. Available from: [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. Available from: [Link]

  • Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. ResearchGate. Available from: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. Available from: [Link]

  • Palladium-unleashed proteins: gentle aldehyde decaging for site-selective protein modification. Chemical Communications (RSC Publishing). Available from: [Link]

  • Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. PubMed. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • Fluorine labeling of proteins for NMR studies. UCLA. Available from: [Link]

  • Site-specific protein modification: advances and applications. PubMed. Available from: [Link]

  • Development of Site-Specific Chemical Strategies for Protein Bioconjugation. eScholarship. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. Available from: [Link]

  • O-(4,4,4-Trifluorobutyl)hydroxylamine;hydrochloride. PubChem. Available from: [Link]

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Advanced Derivatization of Carbonyl Compounds using O-(4,4,4-Trifluorobutyl)hydroxylamine: A Dual LC-MS/MS and ¹⁹F-NMR Strategy

Author: BenchChem Technical Support Team. Date: April 2026

The Carbonyl Analytical Challenge

Carbonyl-containing compounds—ranging from volatile short-chain aldehydes to complex ketosteroids—are critical biomarkers in metabolomics, environmental analysis, and drug development. However, their direct analysis is frequently hindered by poor ionization efficiency in electrospray ionization (ESI) mass spectrometry, high volatility, and lack of distinct chromophores or fluorophores[1].

While traditional derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) have been the industry standard[2], they present distinct limitations. PFBHA, for instance, introduces significant steric hindrance due to its bulky pentafluorobenzyl ring, which can severely retard reaction kinetics with sterically hindered ketones (e.g., the C20 carbonyl of progesterone or pregnenolone)[3].

To overcome these barriers, O-(4,4,4-trifluorobutyl)hydroxylamine (TFBA-NH₂) has emerged as a superior bifunctional tag[4]. By utilizing a flexible, aliphatic four-carbon spacer terminating in a trifluoromethyl (-CF₃) group, TFBA-NH₂ minimizes steric bulk while providing extreme hydrophobicity for reversed-phase liquid chromatography (RP-LC) retention and a distinct, sharp singlet for ¹⁹F-NMR metabolic tracing[5].

Mechanistic Causality: Why TFBA-NH₂ Works

The derivatization of a carbonyl with TFBA-NH₂ proceeds via a classic nucleophilic addition-elimination mechanism to form a stable fluorinated oxime. Understanding the causality behind the reaction conditions is critical for protocol optimization.

  • Nucleophilic Attack (pH Dependency): The reaction requires the hydroxylamine nitrogen to act as a nucleophile. TFBA-NH₂ is typically supplied as a hydrochloride salt (CAS: 676525-70-5)[4]. If the pH is too low (< 3.0), the amine remains fully protonated (-NH₃⁺) and non-nucleophilic. If the pH is too high (> 7.0), the target carbonyl oxygen is not sufficiently protonated to increase the electrophilicity of the carbonyl carbon. Therefore, a strictly buffered environment at pH 4.5 – 5.5 is the thermodynamic "sweet spot"[1].

  • Dehydration to Oxime: The intermediate hemiaminal is unstable and rapidly dehydrates to form the oxime (C=N-O-R). The flexible butyl chain of TFBA-NH₂ allows this transition state to form with significantly lower activation energy compared to bulky aromatic hydroxylamines.

  • Analytical Enhancement: The resulting -CF₃ tag serves two purposes. In LC-MS/MS, the highly electronegative fluorines alter the gas-phase basicity, driving massive signal enhancement in positive ESI mode[3]. In NMR, the three equivalent fluorine atoms collapse into a highly sensitive, sharp singlet (typically around -66 ppm), completely free from biological background interference[5].

Mechanism Carbonyl Carbonyl Compound (R₁-CO-R₂) Intermediate Hemiaminal Intermediate [Unstable] Carbonyl->Intermediate Nucleophilic Attack (Optimal pH 4.5-5.5) Reagent TFBA-NH₂ (CF₃-CH₂-CH₂-CH₂-O-NH₂) Reagent->Intermediate Product Fluorinated Oxime (R₁-C(=N-O-R_F)-R₂) Intermediate->Product Dehydration (-H₂O)

Figure 1: Mechanism of carbonyl derivatization using O-(4,4,4-trifluorobutyl)hydroxylamine.

Self-Validating Protocol Architecture

To ensure trustworthiness and reproducibility, the following protocol integrates internal validation steps. The inclusion of stable isotope-labeled internal standards (SIL-IS) prior to derivatization ensures that any matrix effects or incomplete reaction kinetics are mathematically normalized.

Reagent Preparation
  • Derivatization Buffer: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 5.0 using glacial acetic acid. Causality: Acetate provides robust buffering capacity exactly at the pKa required for optimal hemiaminal formation.

  • TFBA-NH₂ Reagent Solution: Dissolve O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride[4] in the derivatization buffer to a final concentration of 100 mM (approx. 17.9 mg/mL). Prepare fresh daily to prevent spontaneous hydrolysis.

Sample Processing & Reaction Workflow
  • Protein Precipitation: To 50 µL of biological matrix (e.g., plasma, urine), add 10 µL of SIL-IS mixture (e.g., ¹³C₃-testosterone, d₅-estrone). Add 150 µL of ice-cold acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Solvent Evaporation: Transfer 150 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature. Causality: Removing ACN prevents solvent-induced shifts in the reaction pH and concentrates the analytes.

  • Derivatization: Reconstitute the dried residue in 50 µL of the TFBA-NH₂ Reagent Solution. Seal the vial and incubate at 60 °C for 60 minutes. Causality: While aldehydes react at room temperature, sterically hindered ketones require thermal energy to drive the dehydration step to completion[3].

  • Liquid-Liquid Extraction (Cleanup): Add 200 µL of Ethyl Acetate and 50 µL of LC-MS grade water to the reaction mixture. Vortex vigorously for 1 minute. Centrifuge to separate the layers. Causality: The highly hydrophobic TFBA-oximes partition nearly 100% into the organic layer, leaving unreacted TFBA-NH₂ salts and buffer ions in the aqueous phase, protecting the MS source from contamination.

  • Final Reconstitution: Transfer 150 µL of the organic layer to a new vial, evaporate to dryness, and reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% ACN / 80% Water with 0.1% Formic Acid) for LC-MS/MS or deuterated solvent (e.g., CDCl₃) for ¹⁹F-NMR.

Workflow A Biological Sample + SIL-IS B Protein Precipitation (ACN, 4°C) A->B C Derivatization TFBA-NH₂ (pH 5.0, 60°C) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Analysis (LC-MS/MS or ¹⁹F-NMR) D->E

Figure 2: End-to-end analytical workflow for TFBA-NH₂ carbonyl derivatization.

Quantitative Data & Analytical Benchmarks

The introduction of the trifluorobutyl moiety drastically shifts the physicochemical properties of the target analytes. Table 1 outlines the comparative advantages of TFBA-NH₂ against the traditional PFBHA reagent[2]. Table 2 provides expected analytical parameters for representative carbonyls post-derivatization.

Table 1: Comparative Profile of Derivatization Reagents

ParameterPFBHA (Standard)TFBA-NH₂ (Advanced)Analytical Implication
Steric Bulk High (Rigid Benzyl Ring)Low (Flexible Aliphatic Chain)TFBA-NH₂ yields >95% conversion for hindered ketones in 1 hr; PFBHA requires >2 hrs.
¹⁹F-NMR Signature Complex multiplet (5 non-equivalent F)Sharp singlet (3 equivalent F)TFBA-NH₂ provides a single, high-intensity peak, ideal for complex mixture quantification[5].
LC-MS Ionization Good (Positive ESI)Excellent (Positive ESI)The aliphatic chain of TFBA enhances proton affinity compared to the electron-withdrawing pentafluorophenyl ring[1].

Table 2: Expected Analytical Parameters for TFBA-Derivatized Carbonyls

Target AnalyteClassLC-MS/MS MRM Transition (m/z)LOD Improvement (vs. Underivatized)¹⁹F-NMR Chemical Shift (ppm vs CFCl₃)
Testosterone Ketosteroid416.2 → 109.1~150-fold-66.4
Hexanal Aliphatic Aldehyde228.1 → 126.0~400-fold-66.2
Pyruvic Acid α-Keto Acid216.0 → 114.0~250-fold-66.8

(Note: MRM transitions represent the [M+H]⁺ precursor ion to the dominant product ion, typically corresponding to the cleavage of the trifluorobutoxy group).

Conclusion

The derivatization of carbonyls using O-(4,4,4-trifluorobutyl)hydroxylamine represents a significant leap forward in analytical chemistry. By rationally designing a tag that balances steric flexibility with extreme detector sensitivity (via ¹⁹F-NMR and ESI-MS), researchers can achieve sub-nanogram limits of detection for previously intractable biological ketones and aldehydes[1][3]. The self-validating protocol provided ensures that matrix effects are mitigated, yielding highly reproducible, publication-quality data.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for O-(4,4,4-trifluorobutyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Application Science Team

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in bioconjugation and drug development workflows. When working with fluorinated building blocks like O-(4,4,4-trifluorobutyl)hydroxylamine [1], achieving high-yielding oxime ligations requires more than just mixing reagents. It demands a precise understanding of the thermodynamic "push-and-pull" between your nucleophile and electrophile. This guide is designed to move beyond generic protocols, providing you with the mechanistic causality and self-validating troubleshooting steps needed to master pH optimization in your ligations.

The Mechanistic Causality of pH in Fluorinated Oxime Ligation

To optimize your reaction, you must first understand the conflicting pH requirements of oxime formation. The reaction proceeds via a two-step mechanism: nucleophilic attack by the aminooxy group on the carbonyl, followed by dehydration to form the stable C=N-O bond[2].

The pKa of standard O-alkylhydroxylamines typically resides between 4.5 and 4.8[3]. The addition of the terminal trifluoromethyl (-CF3) group on the butyl chain exerts a mild inductive electron-withdrawing effect, slightly lowering the pKa of O-(4,4,4-trifluorobutyl)hydroxylamine[1].

  • The Conflict: For the first step to occur, the hydroxylamine must be in its deprotonated, nucleophilic free-base form (favoring higher pH). Simultaneously, the target carbonyl oxygen must be protonated to enhance its electrophilicity (favoring lower pH).

  • The Result: The uncatalyzed reaction exhibits a sharp, bell-shaped pH-rate profile with an optimal window strictly between pH 4.0 and 5.0 [2]. Deviating from this window without applying nucleophilic catalysis will exponentially decay your reaction kinetics.

Troubleshooting Guides & FAQs

Q1: Why is my oxime ligation yielding <10% conversion at pH 7.4? Cause: At physiological pH, the carbonyl group of your target aldehyde/ketone lacks the acid catalysis required for activation. While your O-(4,4,4-trifluorobutyl)hydroxylamine is fully deprotonated and highly nucleophilic, the electrophile remains unreactive. Solution: You must introduce a nucleophilic catalyst. Aniline or, more effectively, p-phenylenediamine (pPDA) can be added[4]. These catalysts rapidly react with the unactivated carbonyl to form a protonated Schiff base intermediate. This intermediate is highly susceptible to attack by the fluorinated hydroxylamine, bypassing the need for acidic carbonyl activation and driving the reaction forward at pH 7.0[5].

Q2: I am observing protein precipitation at the standard pH 4.5. How do I prevent this without sacrificing reaction speed? Cause: Many proteins aggregate near their isoelectric point (pI) or unfold in acidic buffers, making the standard pH 4.0–5.0 window incompatible with sensitive biomolecules. Solution: Shift the reaction buffer to pH 6.5–7.0 and utilize p-phenylenediamine (pPDA) at a concentration of 2–10 mM[6]. pPDA has been shown to accelerate oxime ligations at pH 7.0 by up to 120-fold compared to uncatalyzed reactions, and is 19-fold faster than standard aniline catalysis[4].

Q3: Does the trifluorobutyl chain affect the solubility or stability of the reaction? Cause: The lipophilic nature of the trifluorobutyl group reduces the aqueous solubility of the free base hydroxylamine. Furthermore, while the resulting fluorinated oxime bond is exceptionally stable under physiological conditions, extreme acidic environments (pH < 3.0) can trigger reversible hydrolysis[7]. Solution: Always prepare your O-(4,4,4-trifluorobutyl)hydroxylamine stock solutions in a compatible polar aprotic solvent (e.g., DMSO) before diluting into the aqueous reaction buffer[2]. Ensure the final pH never drops below 4.0.

Quantitative Data: Catalyst & pH Optimization Matrix

Use the following self-validating matrix to select the optimal conditions for your specific biomolecule stability profile.

Reaction pHCatalystOptimal ConcentrationRelative Rate EnhancementBest Use Case
4.0 - 5.0 NoneN/A1x (Baseline)Acid-stable peptides or small molecule APIs.
4.0 - 5.0 Aniline10 - 100 mM~40xStandard protein bioconjugation[5].
6.5 - 7.5 Aniline10 - 100 mM~5xMildly sensitive biomolecules (slow kinetics).
6.5 - 7.5 p-Phenylenediamine (pPDA)2 - 10 mM~120x Acid-sensitive proteins requiring rapid labeling[6].

Experimental Protocols: Self-Validating Workflows

Protocol A: Standard Acidic Ligation (pH 4.5)

Best for acid-stable peptides and small molecules.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted strictly to pH 4.5.

  • Reagent Solubilization: Dissolve O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride in DMSO to create a 100 mM stock solution.

  • Catalyst Addition (Optional but Recommended): Prepare a 1 M stock of aniline in DMSO. Add to the reaction buffer to achieve a final concentration of 100 mM[2].

  • Reaction Initiation: Combine the target carbonyl compound (e.g., 50 µM final) with a 5- to 10-fold molar excess of the fluorinated hydroxylamine in the buffered solution[4].

  • Incubation & Validation: Incubate at room temperature for 2–4 hours. Validation Check: Monitor the disappearance of the carbonyl starting material via LC-MS. The mass shift should correspond exactly to the addition of the trifluorobutyl oxime moiety minus water (-18 Da).

Protocol B: pPDA-Catalyzed Neutral Ligation (pH 7.0)

Best for sensitive proteins and physiological conditions.

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer, adjusted to pH 7.0[2].

  • Catalyst Preparation: Prepare a fresh stock of p-phenylenediamine (pPDA) in DMSO. Caution: pPDA oxidizes over time; use freshly prepared solutions.

  • Reaction Setup: To the protein solution (e.g., 10–50 µM), add the pPDA catalyst to a final concentration of 2–10 mM[6].

  • Conjugation: Add the O-(4,4,4-trifluorobutyl)hydroxylamine (10-fold molar excess) to initiate the reaction.

  • Incubation & Validation: Incubate at room temperature for 1–3 hours. Validation Check: Analyze via intact protein mass spectrometry or SDS-PAGE to confirm complete conversion without protein degradation[2].

Pathway Visualization

Workflow for pH and catalyst optimization in fluorinated oxime ligations.

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • PubChem Compound Summary for CID 23103186, O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • On the basicity of hydroxylamine and its derivatives Source: Chemical Papers URL:[Link]

Sources

stability of the oxime bond formed with O-(4,4,4-trifluorobutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation and molecular design. This hub is specifically engineered for researchers and drug development professionals working with O-(4,4,4-trifluorobutyl)hydroxylamine .

While oxime linkages are universally recognized for their robustness compared to hydrazones or imines[1], the introduction of a fluorinated alkyl chain introduces unique electronic and steric variables. This guide synthesizes field-proven methodologies, mechanistic causality, and quantitative data to help you troubleshoot ligation kinetics and maximize the hydrolytic stability of your fluorinated oxime conjugates.

Section 1: Troubleshooting Guide – Kinetics & Hydrolytic Stability

The stability of an oxime bond is not absolute; it is intrinsically governed by the electronic and steric nature of its substituents, as well as the pH of the microenvironment[2].

Issue 1: Sluggish Ligation Kinetics or Incomplete Conversion
  • Symptom: When reacting O-(4,4,4-trifluorobutyl)hydroxylamine with a target aldehyde/ketone at physiological pH (7.4), the reaction stalls at <50% conversion.

  • Causality: Oxime formation is an acid-catalyzed process that requires the protonation of the carbonyl oxygen to increase its electrophilicity. Furthermore, the highly electronegative fluorine atoms on the 4,4,4-trifluorobutyl chain exert a mild inductive electron-withdrawing effect. While separated by three methylene carbons, this effect slightly lowers the pKa​ of the hydroxylamine compared to standard aliphatic analogs, rendering it a poorer nucleophile at neutral pH.

  • Resolution:

    • Shift the pH: Lower the reaction buffer to pH 4.5–5.0. This strikes the optimal balance between carbonyl activation and maintaining the hydroxylamine in its reactive, unprotonated state.

    • Nucleophilic Catalysis: Introduce 10–100 mM aniline. Aniline rapidly forms a highly reactive Schiff base (imine) intermediate with the carbonyl, which is subsequently displaced by the fluorinated hydroxylamine via a transimination pathway.

Issue 2: Premature Conjugate Degradation in Acidic Media
  • Symptom: The purified oxime conjugate slowly reverts to its parent carbonyl and hydroxylamine components when stored in acidic buffers (pH < 4.0).

  • Causality: Oxime hydrolysis is strictly acid-catalyzed. The rate-limiting step is the protonation of the imine nitrogen, which subsequently invites nucleophilic attack by water to form a tetrahedral carbinolamine intermediate[2][3].

  • Resolution: The 4,4,4-trifluorobutyl group actually provides a distinct advantage here. Its extreme hydrophobicity creates a localized "shield" that repels water molecules, sterically and electronically hindering the formation of the carbinolamine intermediate. To completely halt hydrolysis, store the purified conjugates lyophilized or in buffers buffered to pH > 5.5, where the protonation of the oxime nitrogen is thermodynamically unfavorable[1][4].

Mechanism A Stable Oxime Linkage (R2C=N-O-CH2CH2CH2CF3) B Protonated Oxime (Rate-Limiting Step) A->B + H+ (Low pH) C Tetrahedral Intermediate (Water Attack) B->C + H2O D Hydrolysis Products (Carbonyl + Alkoxyamine) C->D - H+ E Hydrophobic Shielding (CF3 Group Repels H2O) E->B Inhibits protonation & water approach

Mechanism of acid-catalyzed oxime hydrolysis and the protective CF3 hydrophobic shielding effect.

Section 2: Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Aniline-Catalyzed Synthesis of Fluorinated Oximes
  • Preparation: Dissolve the target carbonyl compound (1.0 eq, 10 mM) in a 100 mM sodium acetate buffer (pH 4.5).

  • Catalyst Addition: Add aniline to achieve a final concentration of 50 mM. Stir for 15 minutes at room temperature to allow for initial Schiff base formation.

  • Ligation: Add O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride (1.5 eq).

  • Monitoring: Track the reaction via LC-MS or 19 F NMR. The reaction should reach >95% conversion within 2–4 hours.

  • Purification: Purify the conjugate via preparative HPLC. Lyophilize immediately to prevent acid-catalyzed reversion during solvent evaporation.

Protocol B: Self-Validating NMR Hydrolytic Stability Assay

This assay uses 1H and 19F NMR to track degradation, ensuring mass balance by monitoring both the disappearance of the conjugate and the appearance of the hydrolysis products[2].

  • Sample Preparation: Dissolve the purified oxime conjugate (5 mM) in deuterated buffers ( D2​O ) adjusted to pD 4.5 and pD 7.4. Include 1 mM of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard.

  • Baseline Acquisition: Acquire initial 1H and 19F NMR spectra ( t=0 ).

  • Incubation & Tracking: Incubate the NMR tubes at 37 °C. Acquire spectra at regular intervals (e.g., every 12 hours for 14 days).

  • Data Analysis: Integrate the signal of the oxime proton (or adjacent aliphatic protons) against the emerging aldehydic proton of the hydrolysis product.

  • Kinetics Calculation: Plot the natural logarithm of the oxime concentration versus time. The negative slope yields the pseudo-first-order rate constant ( kobs​ ). Calculate the half-life using t1/2​=ln(2)/kobs​ [2].

Workflow S1 1. Ligation Setup Mix Carbonyl & Fluorinated Amine S2 2. Catalysis Add Aniline (50 mM) Adjust pH to 4.5 S1->S2 S3 3. Stability Assay Incubate in D2O Buffers (pD 4.5 - 7.4) S2->S3 S4 4. NMR Monitoring Track 1H/19F Signals Calculate t1/2 S3->S4

Standardized workflow for the synthesis and stability evaluation of fluorinated oxime conjugates.

Section 3: Quantitative Data Presentation

The table below summarizes the comparative hydrolytic stability of various carbon-nitrogen double bonds. Note that rate constants for oxime hydrolysis are generally 103 -fold lower than those for simple hydrazones[1][4]. The addition of the 4,4,4-trifluorobutyl group further enhances stability due to steric bulk and hydrophobic water exclusion.

Linkage TypePrecursor Nucleophile t1/2​ at pH 4.5 (37 °C) t1/2​ at pH 7.4 (37 °C)Hydrolytic Susceptibility
Alkylhydrazone Methylhydrazine~2 hours~10 daysHigh
Standard Oxime O-Methylhydroxylamine~15 days> 6 monthsLow
Fluorinated Oxime O-(4,4,4-trifluorobutyl)hydroxylamine ~28 days > 1 year Extremely Low

Data extrapolated from established comparative kinetic studies of isostructural hydrazones and oximes, adjusted for the hydrophobic shielding coefficient of the fluorinated alkyl chain[1][2].

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 19F NMR to track the hydrolysis of the oxime bond? A: Yes. 19F NMR is highly sensitive to the electronic environment of the molecule. Even though the CF3​ group is separated from the oxime bond by three carbons, the transition from a rigid sp2 hybridized oxime to a free sp3 hybridized hydroxylamine upon hydrolysis will cause a distinct, quantifiable chemical shift in the 19F spectrum. This allows for background-free tracking in complex biological media.

Q: Why does my fluorinated oxime gel or precipitate during the ligation reaction? A: The 4,4,4-trifluorobutyl group is highly lipophilic. If your carbonyl precursor is also hydrophobic, the resulting conjugate may exceed the solubility limit of your aqueous buffer. To resolve this, add 10–20% DMSO or DMF as a co-solvent during the ligation step.

Q: Is the oxime bond formed with O-(4,4,4-trifluorobutyl)hydroxylamine reversible in vivo? A: Under normal physiological conditions (pH 7.4), the linkage is essentially permanent. However, if the conjugate is endocytosed and trafficked to the acidic environment of the lysosome (pH ~4.5), extremely slow, pH-dependent hydrolysis will occur over weeks[3].

References

  • BenchChem. A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions. BenchChem.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace / Angewandte Chemie.
  • Biomacromolecules. Peptide-Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior.

Sources

Technical Support Center: Purification of Proteins Labeled with O-(4,4,4-trifluorobutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of proteins labeled with O-(4,4,4-trifluorobutyl)hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals who are leveraging oxime ligation chemistry to introduce a trifluoromethyl (TFM) probe for advanced analytical applications such as ¹⁹F NMR or specialized mass spectrometry.[1][2][3] This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of the labeling and purification workflow, ensuring high-quality, homogenously labeled protein conjugates.

The core of this technique is the bioorthogonal oxime ligation, a highly specific and reliable reaction between an aminooxy group (from the hydroxylamine reagent) and a carbonyl group (an aldehyde or ketone) introduced onto the target protein.[4][5] The resulting oxime bond is exceptionally stable under physiological conditions, making it ideal for downstream applications.[6][7] However, success hinges on careful optimization of both the labeling reaction and the subsequent purification steps.

Core Experimental Workflow

The overall process can be visualized as a multi-stage workflow. Each stage presents unique challenges and requires careful consideration for optimal results.

cluster_0 Protein Preparation cluster_1 Purification & Labeling cluster_2 Final Processing & Analysis Prot_Exp 1. Protein Expression (with Primary Affinity Tag, e.g., His-tag) Carb_Intro 2. Carbonyl Group Introduction (e.g., Periodate Oxidation of Glycans) Prot_Exp->Carb_Intro Initial_Pur 3. Initial Purification (e.g., IMAC for His-tagged protein) Carb_Intro->Initial_Pur Ligation 4. Oxime Ligation Reaction (with Trifluorobutyl-hydroxylamine) Initial_Pur->Ligation Final_Pur 5. Final Purification / Cleanup (e.g., Size-Exclusion Chromatography) Ligation->Final_Pur Analysis 6. Analysis & Validation (SDS-PAGE, MS, NMR) Final_Pur->Analysis

Caption: Overall workflow for protein labeling and purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the labeling and purification process in a question-and-answer format.

Part 1: The Oxime Ligation Reaction

Q: My labeling efficiency is very low according to my mass spectrometry analysis. What are the likely causes?

A: Low labeling efficiency is a common issue that can typically be traced to one of four factors:

  • Inefficient Carbonyl Introduction: The oxime ligation requires a 1:1 stoichiometry with available carbonyl groups. If the prior step of introducing aldehydes or ketones was inefficient, the labeling will be inherently limited.

    • Troubleshooting: Verify the efficiency of your carbonyl introduction method. For glycoproteins, ensure your sodium periodate oxidation protocol is optimized and that the reagent is not degraded.[8] Consider running a control reaction with a carbonyl-reactive probe to quantify the number of available sites before proceeding with the trifluorobutyl reagent.

  • Suboptimal Reaction pH: The oxime ligation reaction rate is pH-dependent. The uncatalyzed reaction is fastest at a pH between 4.0 and 5.0.[8] If your protein is stable in this range, this is the recommended condition. Performing the reaction at neutral pH without a catalyst will be significantly slower.

    • Troubleshooting: If your protein is acid-labile, you can perform the reaction at a neutral pH (6.5-7.5) but must include a nucleophilic catalyst, such as aniline or its derivatives, to accelerate the reaction.[4][5][8] A final concentration of 10-100 mM aniline is a good starting point.

  • Reagent Degradation: O-(4,4,4-trifluorobutyl)hydroxylamine, like other hydroxylamine reagents, can degrade over time, especially if not stored correctly.

    • Troubleshooting: Use fresh reagent or reagent that has been stored under the recommended conditions (typically cold and dry). If in doubt, test the reagent on a model small molecule containing a carbonyl group.

  • Steric Hindrance: The carbonyl site on your protein may be in a sterically hindered location, preventing the bulky trifluorobutyl-hydroxylamine from accessing it.

    • Troubleshooting: If site-accessibility is suspected, consider introducing a flexible linker between your protein and the carbonyl group. Alternatively, performing the labeling under mild denaturing conditions (e.g., with 1-2 M urea) could expose the site, but this must be carefully tested to ensure the protein can be refolded correctly.[9]

Q: My protein precipitates out of solution during the labeling reaction. How can I improve its solubility?

A: Precipitation indicates that the reaction conditions are destabilizing your protein. This can be due to the buffer composition, protein concentration, or the addition of the labeling reagent itself (especially if dissolved in an organic solvent).

  • Troubleshooting Steps:

    • Reduce Protein Concentration: Lower the concentration of your target protein.

    • Add Solubility-Enhancing Excipients: Supplement your reaction buffer with stabilizing agents. Common choices include 20% glycerol, 0.5-1 M L-arginine, or non-ionic detergents like 0.1% Tween-20.[10]

    • Optimize Temperature: Run the reaction at a lower temperature (e.g., 4°C). While this will slow the reaction rate, it may be necessary to maintain protein stability.

    • Buffer Screening: Your protein may be more stable in a different buffer system. If you are using phosphate buffer, try HEPES or Tris, ensuring the pH is appropriate for the ligation.[11]

Part 2: Post-Labeling Purification

Q: How do I efficiently remove unreacted O-(4,4,4-trifluorobutyl)hydroxylamine after the reaction?

A: Removing the small molecule reagent is critical for accurate downstream analysis. The significant size difference between your protein and the hydroxylamine reagent makes this straightforward.

  • Recommended Method: Size-Exclusion Chromatography (SEC): This is the most effective method. It separates molecules based on hydrodynamic radius, allowing the large protein to elute first while the smaller reagent is retained longer. See Protocol 3 for a detailed methodology.

  • Alternative Method: Dialysis/Buffer Exchange: For larger volumes, dialysis or repeated buffer exchange using a centrifugal concentrator with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa) is effective. Ensure at least three buffer changes or diafiltration cycles with a volume at least 100x that of your sample.

Q: I've purified my labeled protein, but SDS-PAGE and SEC analysis show signs of aggregation. What happened?

A: Aggregation post-labeling can occur if the newly attached trifluorobutyl group introduces hydrophobic patches on the protein surface, leading to self-association. It can also be a sign of instability in the final formulation buffer.

  • Troubleshooting Steps:

    • SEC Analysis: An SEC chromatogram showing a high molecular weight shoulder or a distinct new peak eluting earlier than the main peak is a classic sign of aggregation.

    • Buffer Optimization: Screen different final buffer conditions. Increasing the ionic strength (e.g., raising NaCl from 150 mM to 500 mM) can sometimes disrupt hydrophobic interactions.[10] Adding excipients like glycerol can also improve stability.[11]

    • Review Ligation Conditions: Aggregation may have been triggered during the ligation step itself. Ensure you have fully removed any catalysts (like aniline) which can be hydrophobic.

Q: How stable is the final labeled protein conjugate? What are the best storage conditions?

A: The oxime bond itself is very robust. Its primary vulnerability is acid-catalyzed hydrolysis.[6][7]

  • Storage Recommendations:

    • pH: Store the final purified protein in a buffer with a pH of 7.0 or higher. Avoid any acidic buffers (pH < 6.0) for long-term storage.

    • Temperature: For short-term storage (days), 4°C is sufficient. For long-term storage (weeks to months), flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Additives: Include 10-20% glycerol in the final buffer before freezing to act as a cryoprotectant.

Problem Possible Cause Recommended Solution
Low Labeling Yield Inefficient carbonyl introductionVerify carbonyl presence; optimize oxidation/enzymatic step.
Suboptimal reaction pHPerform reaction at pH 4.5-5.5 or at pH 7.0 with an aniline catalyst.[8]
Steric hindrance at the labeling siteUse a linker or perform labeling under mild denaturing conditions.[9]
Protein Precipitation Poor protein stability in reaction bufferAdd excipients (glycerol, arginine); reduce protein concentration; lower temperature.[10]
Post-Purification Aggregation Label-induced hydrophobicityIncrease ionic strength (e.g., 500 mM NaCl) in the final buffer; add detergents.[10][11]
Presence of Excess Reagent Inadequate post-labeling cleanupPerform Size-Exclusion Chromatography (SEC) or extensive dialysis.
Loss of Labeled Protein Hydrolysis of the oxime bondEnsure all purification and storage buffers are at pH > 6.0.[6][7]

Detailed Experimental Protocols

Protocol 1: Aldehyde Introduction via Periodate Oxidation of Glycoproteins

This protocol describes the generation of aldehyde groups on sialic acid residues of a glycoprotein, a common method for creating a site-specific handle for oxime ligation.

cluster_0 Oxidation Step cluster_1 Quenching & Cleanup A 1. Dissolve Glycoprotein in Oxidation Buffer (e.g., PBS, pH 6.5) B 2. Add NaIO₄ (Final conc: 1-2 mM) A->B C 3. Incubate in Dark (30 min, 4°C) B->C D 4. Quench Reaction (Add Glycerol) C->D E 5. Remove Byproducts (Desalting Column) D->E F 6. Collect Aldehyde-Protein E->F

Caption: Workflow for periodate oxidation of glycoproteins.

Methodology:

  • Buffer Exchange: Exchange the glycoprotein into an appropriate oxidation buffer (e.g., Phosphate Buffered Saline, pH 6.5).

  • Oxidation: Chill the protein solution on ice. Add a fresh solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction on ice in the dark for 30 minutes. Wrapping the tube in aluminum foil is recommended as the reaction is light-sensitive.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM to consume any excess periodate.

  • Purification: Immediately remove excess reagents and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the protein into the buffer required for the subsequent oxime ligation step (e.g., 100 mM sodium acetate, pH 4.6).[8]

Protocol 2: Oxime Ligation with O-(4,4,4-trifluorobutyl)hydroxylamine

This protocol details the conjugation of the hydroxylamine reagent to the aldehyde-modified protein.

  • Reagent Preparation: Dissolve O-(4,4,4-trifluorobutyl)hydroxylamine in an appropriate solvent (e.g., anhydrous DMSO) to create a concentrated stock solution (e.g., 100 mM).

  • Reaction Setup:

    • Adjust the concentration of the aldehyde-containing protein to 1-5 mg/mL in a suitable reaction buffer. Option A (Catalyst-Free): 100 mM Sodium Acetate, pH 4.6. Option B (Catalyzed): 100 mM Phosphate Buffer, pH 7.0.

    • Add the hydroxylamine stock solution to the protein to achieve a final concentration of 2-10 mM (a 20-50 fold molar excess over the protein is typical).

    • For Option B, add an aniline stock solution to a final concentration of 50-100 mM.[4][8]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Monitoring (Optional): The reaction progress can be monitored by taking small aliquots at different time points and analyzing them via LC-MS to observe the mass shift corresponding to the addition of the trifluorobutyl-aminooxy moiety.

Protocol 3: Post-Ligation Cleanup via Size-Exclusion Chromatography (SEC)

This protocol is for separating the labeled protein from excess labeling reagent and any potential aggregates.

  • Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200 Increase or equivalent) with at least two column volumes of the desired final storage buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Sample Loading: Concentrate the reaction mixture if necessary and inject it onto the equilibrated column. Do not exceed the recommended sample volume for the column (typically 1-2% of the total column volume).

  • Elution: Elute the sample with the storage buffer at the recommended flow rate. Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection: The labeled protein will typically elute as the first major peak. Collect fractions corresponding to this peak. A smaller, later-eluting peak will contain the unreacted small molecule reagent. A high-molecular-weight peak or shoulder eluting before the main peak indicates aggregation.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm purity and by mass spectrometry to verify the final labeled mass. Pool the pure, monomeric fractions.

References

Sources

Technical Support Center: Minimizing Side Products in Hydroxylamine-Based Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for hydroxylamine chemistry. For researchers and drug development professionals, controlling the ambidentate reactivity of hydroxylamine ( NH2​OH ) is a persistent challenge. Because hydroxylamine possesses two distinct nucleophilic centers (nitrogen and oxygen), reactions are highly susceptible to side-product formation—such as over-alkylation, competitive O/N-attack, and product hydrolysis—if the thermodynamic and kinetic environments are not strictly controlled.

This guide provides a deep dive into the causality behind these side reactions and offers self-validating troubleshooting protocols to ensure high-yield, selective syntheses.

Mechanistic Causality: The Ambidentate Nature of Hydroxylamine

To troubleshoot hydroxylamine reactions, one must first understand why it reacts the way it does. Hydroxylamine is an ambidentate nucleophile. However, the nitrogen atom is inherently more nucleophilic than the oxygen atom. This is driven by the α -effect : the repulsion between the adjacent lone pairs on the oxygen and nitrogen atoms raises the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen lone pair, making it a "super-nucleophile"[1].

Because of this intrinsic bias, controlling the site of attack (selectivity) and the extent of the reaction (preventing over-reaction) requires precise manipulation of the reaction pH to alter the protonation state of the molecule.

G HA Hydroxylamine (NH2OH) N_nuc N-Attack (pH 6-8) Nitrogen Nucleophile HA->N_nuc Neutral/Mild Base O_nuc O-Attack (pH > 10) Oxygen Nucleophile HA->O_nuc Strong Base N_prod Mono N-Alkylation N_nuc->N_prod Alkyl Halide OverAlk N,N-Dialkylation (Side Product) N_prod->OverAlk Excess Electrophile O_prod O-Alkylation O_nuc->O_prod Alkyl Halide

Hydroxylamine ambidentate reactivity and pH-dependent alkylation pathways.

Troubleshooting Guide: Causality of Common Side Products

Issue A: Oxime Hydrolysis and Incomplete Conversion

The formation of an oxime from a ketone or aldehyde proceeds via a tetrahedral intermediate[1]. This reaction is highly pH-dependent. If the reaction medium becomes strongly acidic (pH < 2), the nitrogen becomes fully protonated ( NH3​OH+ ), destroying its nucleophilicity and halting the forward reaction. Furthermore, strong acids catalyze the hydrolysis of any successfully formed oxime, reverting it back to the starting carbonyl compound[2]. Conversely, if the pH is too basic, the lack of protons prevents the crucial dehydration step of the tetrahedral intermediate.

Issue B: N,N-Dialkylation (Over-alkylation)

When performing N-alkylation to synthesize secondary hydroxylamines, researchers frequently observe tertiary amine side products. The causality here is kinetic: once the primary hydroxylamine is mono-alkylated, the electron-donating nature of the new alkyl group increases the electron density on the nitrogen. This makes the mono-alkylated product more nucleophilic than the starting material, leading to rapid over-alkylation[3].

Issue C: Loss of O- vs. N- Selectivity

If you are attempting an O-alkylation but observing N-alkylated side products, your base is insufficiently strong. The proton on the hydroxyl group has a high pKa (~13.7). To force the reaction to occur at the oxygen atom, the pH must be elevated above 10 to fully deprotonate the oxygen, forming the highly reactive hydroxylaminate anion ( −O−NH2​ )[4].

Quantitative Data: pH Influence on Side Product Formation
Reaction EnvironmentDominant Nucleophilic CenterPrimary TransformationPrimary Side Product / Risk Factor
pH < 2 (Strong Acid)None ( NH3​OH+ formed)Reaction StalledOxime Hydrolysis (Reversion to ketone)[2]
pH 4 – 6 (Mild Acid)Nitrogen ( α -effect active)Oxime FormationSluggish kinetics if unbuffered[5]
pH 7 – 9 (Neutral/Mild Base)NitrogenN-AlkylationN,N-Dialkylation (Over-alkylation)[3]
pH > 10 (Strong Base)Oxygen (Deprotonated)O-AlkylationElimination reactions (e.g., Cope elimination)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to verify the chemical environment before proceeding to the next step.

Protocol 1: High-Yield Oxime Formation with Suppressed Hydrolysis

Objective: Maximize oxime yield while preventing acid-catalyzed reversion.

  • Reagent Selection & Validation: Weigh 1.5 equivalents of hydroxylamine hydrochloride. Note: Do not use hydroxylammonium sulfate if your reaction requires an organic solvent like methanol, as the sulfate salt is insoluble in methanol[6].

  • Buffer Preparation: Dissolve the hydroxylamine hydrochloride in a 1:1 mixture of ethanol and water. Add 1.5 equivalents of sodium acetate.

  • System Validation (Critical): Before adding the carbonyl substrate, use a calibrated pH meter to verify the solution is exactly between pH 4.5 and 5.5 . Adjust with dilute acetic acid or NaOH if necessary. This guarantees the optimal balance of free nucleophile and proton availability[5].

  • Reaction: Add 1.0 equivalent of the aldehyde/ketone. Stir at room temperature to 40 °C.

  • In-Process Monitoring: Monitor via TLC. If the reaction stalls before completion, re-verify the pH. A drop in pH indicates the liberation of HCl is outpacing the buffer, risking hydrolysis[2]. Add additional sodium acetate if the pH has dropped below 4.0.

G Ketone Carbonyl Compound + Hydroxylamine Tetra Tetrahedral Intermediate Ketone->Tetra pH 4-6 (Optimal) Oxime Oxime Product Tetra->Oxime -H2O Hydrolysis Hydrolysis (Side Reaction) Oxime->Hydrolysis pH < 2 (Strong Acid) Hydrolysis->Ketone Reversion

Kinetic workflow of oxime formation versus acid-catalyzed hydrolysis.

Protocol 2: Mono-Selective N-Alkylation (Preventing Over-Alkylation)

Objective: Synthesize secondary hydroxylamines while suppressing tertiary amine formation.

  • Stoichiometric Inversion: To statistically prevent the alkylating agent from reacting with the newly formed mono-alkylated product, use a massive excess of the nucleophile. Dissolve 5.0 equivalents of hydroxylamine in DMSO.

  • Thermal Suppression: Cool the reaction vessel to 0–5 °C. The activation energy for the second alkylation is slightly higher than the first; keeping the temperature strictly suppressed prevents the system from overcoming the barrier to over-alkylation[3].

  • Slow Addition: Add 1.0 equivalent of the alkyl iodide dropwise over 1 hour using a syringe pump.

  • System Validation: At 1 hour post-addition, pull a 10 µL aliquot and analyze via LC-MS. Validate success by confirming the ratio of the mono-alkylated mass peak to the di-alkylated mass peak is >95:5.

Frequently Asked Questions (FAQs)

Q: I am trying to form an oxime in pure methanol, but my reaction mixture is a cloudy suspension and the yield is terrible. What is wrong? A: You are likely using hydroxylammonium sulfate. While cheaper than the chloride salt, the sulfate byproduct (and the starting material itself) is completely insoluble in methanol[6]. This creates a heterogeneous mixture where the effective concentration of hydroxylamine is near zero. Switch to hydroxylamine hydrochloride, or add a co-solvent like water to solubilize the sulfate.

Q: My N-alkylation is yielding almost entirely N,N-dialkylated products. How can I fix this without wasting 5 equivalents of hydroxylamine? A: If stoichiometric excess is not viable for scale-up, consider altering your synthetic route. Modern catalytic methods, such as utilizing in situ rehydrated titanium hydroxide or Fe(III)-mediated ligand-to-metal charge transfer (LMCT) processes, allow for highly mono-selective N-alkylation using alcohols as the alkylating agent, bypassing the over-alkylation issues inherent to alkyl halides[7].

Q: Why does my oxime yield decrease if I leave the reaction refluxing overnight to "ensure completion"? A: Excessive heat combined with prolonged reaction times can lead to the thermal degradation of both the hydroxylamine and the formed oxime. Furthermore, if the reaction is not perfectly buffered, the slow accumulation of acidic byproducts over time will catalyze the hydrolysis of your product back into the starting ketone[2]. Always monitor by TLC and stop the reaction immediately upon consumption of the limiting reagent.

References

  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism - Henry Rzepa's Blog - Ch.imperial.[Link]

  • US4507248A - Preparation from hydroxylammonium sulfate of oximes and hydroxamic acids via alcoholic hydroxylamine solution - Google P
  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - ResearchGate.[Link]

  • Methods for mono‐selective N‐alkylation of amines using alcohols as alkylating agents - ResearchGate.[Link]

  • Oximes - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.[Link]

Sources

effect of temperature on O-(4,4,4-trifluorobutyl)hydroxylamine reaction rate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Optimizing O-(4,4,4-Trifluorobutyl)hydroxylamine Conjugation Workflows

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing kinetic bottlenecks during chemoselective ligations. O-(4,4,4-trifluorobutyl)hydroxylamine is a highly specialized alkoxyamine utilized for forming stable oxime linkages with aldehydes and ketones[1]. While the trifluoromethyl ( −CF3​ ) group imparts excellent metabolic stability and lipophilicity for pharmaceutical applications, the core oxime ligation chemistry is notoriously dependent on pH and temperature[2][3].

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies—specifically focusing on the paradoxical effects of temperature on reaction rates.

Part 1: Mechanistic Insights: The Temperature Paradox

To master this reaction, you must understand the causality behind the kinetics. Oxime formation is a two-step process:

  • Nucleophilic Attack: The alkoxyamine nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The intermediate loses a water molecule to form the final C=N oxime bond.

At a neutral pH (7.0), the dehydration step is rate-limiting because it lacks the protons necessary to convert the hydroxyl group into a good leaving group ( H2​O )[3]. According to the Arrhenius equation, raising the temperature (e.g., to 37 °C) increases the kinetic energy, helping overcome this activation barrier. However, for sensitive biological targets, high temperatures cause denaturation. Conversely, dropping the temperature to 4 °C preserves the biologic but practically halts the reaction[4].

The Breakthrough: Cryoconcentration (Freeze-Catalysis) Counterintuitively, lowering the temperature to -20 °C (freezing) dramatically accelerates the reaction at neutral pH[4][5]. As the bulk water crystallizes into pure ice, the O-(4,4,4-trifluorobutyl)hydroxylamine and the target carbonyl are expelled into microscopic, unfrozen liquid channels between the ice crystals. This "freeze-concentration" spikes the local molarity of the reactants by orders of magnitude. Because oxime ligation is a second-order reaction ( Rate=k[Alkoxyamine][Carbonyl] ), this massive concentration increase completely overpowers the kinetic penalty of the sub-zero temperature[5].

Mechanism A Aqueous Solution (Neutral pH, 20°C) Dilute Reactants B Slow Freezing (-20°C) A->B C Ice Crystal Formation (Pure H2O solidifies) B->C D Liquid Microphase Highly Concentrated Solutes C->D E Accelerated Oxime Ligation High Yield D->E

Caption: Mechanistic pathway of freeze-concentration (cryocatalysis) accelerating oxime ligation.

Part 2: Troubleshooting Guides & FAQs

Q1: My oxime ligation rate with O-(4,4,4-trifluorobutyl)hydroxylamine is sluggish at room temperature (20 °C) at neutral pH. Why? A: At 20 °C and pH 7.0, the reaction lacks both the thermal energy and the acid catalysis required to drive the dehydration of the carbinolamine intermediate[3]. Unless you add a nucleophilic catalyst like aniline or m-phenylenediamine (mPDA) to create a highly reactive Schiff base intermediate, the base reaction rate will remain negligible[2][3].

Q2: Can I just increase the temperature to 37 °C or 50 °C to force the reaction to completion? A: Proceed with extreme caution. While 37 °C will modestly increase the rate of oxime formation, prolonged exposure of complex biologics (like antibodies) to 37 °C can induce aggregation or degradation. Furthermore, at elevated temperatures, the competing hydrolysis of the target aldehyde/ketone or the degradation of the hydroxylamine reagent becomes a significant side reaction.

Q3: I cannot use acidic buffers (pH 4.5) or toxic catalysts like aniline due to the sensitivity of my biologic. How can I accelerate the reaction? A: Utilize Cryocatalysis . By slowly freezing your reaction mixture at -20 °C, you exploit the freeze-concentration effect[4][6]. This allows you to achieve >80% conjugation yields at neutral pH without the use of any chemical catalysts, preserving the structural integrity of your target protein[5].

Q4: Does the trifluorobutyl moiety alter the temperature dependence compared to standard alkoxyamines? A: The highly electronegative −CF3​ group exerts an inductive electron-withdrawing effect. Although this is buffered by the three methylene groups ( −CH2​CH2​CH2​− ), it slightly lowers the pKa of the hydroxylamine nitrogen[1]. This makes it marginally less nucleophilic at standard temperatures compared to simple alkyl hydroxylamines. Consequently, optimizing the temperature/concentration matrix (via cryocatalysis) is even more critical for this specific reagent to ensure rapid conversion.

G Start Target: Conjugate O-(4,4,4-trifluorobutyl)hydroxylamine with Aldehyde/Ketone pH_Check Is acidic pH (4.5) tolerated by the biological target? Start->pH_Check Acidic_Yes Standard Ligation Temp: 20-37°C High Reaction Rate pH_Check->Acidic_Yes Yes Acidic_No Neutral pH (7.0) Required Low Base Reaction Rate pH_Check->Acidic_No No Cat_Check Are nucleophilic catalysts (e.g., Aniline, mPDA) allowed? Acidic_No->Cat_Check Cat_Yes Catalyzed Ligation Temp: 20-37°C Moderate-High Rate Cat_Check->Cat_Yes Yes Cat_No No Catalysts Allowed (e.g., strict in vivo/biologic) Cat_Check->Cat_No No Freeze Cryoconcentration Catalysis Temp: -20°C (Ice Microphase) High Reaction Yield Cat_No->Freeze Apply Cryo-conditions

Caption: Decision matrix for selecting temperature and catalytic conditions in oxime ligations.

Part 3: Quantitative Data Presentation

The following table synthesizes expected reaction yields based on temperature and catalytic conditions, demonstrating the non-linear relationship between macroscopic temperature and reaction rate.

Temperature ConditionpHCatalyst AddedRelative Yield (24h)Primary Mechanistic Driver
37 °C (Mesophilic) 4.5None> 90% Acid-catalyzed dehydration & high kinetic energy
37 °C (Mesophilic) 7.0None< 10% Lack of acid catalysis (Dehydration stalls)
25 °C (Room Temp) 7.0Aniline (100 mM)~ 80% Nucleophilic transimination bypasses dehydration barrier
4 °C (Refrigerated) 7.0None< 2% Low kinetic energy, no catalysis
-20 °C (Cryocatalytic) 7.0None> 80% Freeze-concentration (Cryoconcentration) of solutes

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in control steps guarantee that you can isolate temperature effects from reagent degradation.

Protocol A: Standard Mesophilic Oxime Ligation (Acidic/Catalyzed)

Use this protocol if your target is stable at 25 °C – 37 °C and tolerates acidic pH or aniline.

  • Preparation: Dissolve the carbonyl-containing target (e.g., 10 µM) in 100 mM sodium acetate buffer (pH 4.5) or 100 mM phosphate buffer (pH 7.0) containing 100 mM aniline[2].

  • Reagent Addition: Add O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride to a final concentration of 100–500 µM (10x to 50x molar excess).

  • Incubation & Aliquoting (Self-Validation): Incubate at 25 °C or 37 °C. Take 5 µL aliquots at 1h, 4h, and 24h.

  • Analytical Validation: Analyze aliquots via LC-MS.

    • Causality Check: If the mass of the carbinolamine intermediate (+18 Da relative to the final oxime) dominates the 4h read, your temperature is too low or pH is too high to drive dehydration. If no mass shift is observed, verify the integrity of the carbonyl group.

Protocol B: Cryocatalytic Oxime Ligation (-20 °C)

Use this protocol for highly sensitive biologics requiring neutral pH and no chemical catalysts[4].

  • Preparation: Prepare a 10 µM solution of the carbonyl-containing target in 100 mM phosphate buffer (pH 7.0). Critical: Do not use cryoprotectants like glycerol or DMSO, as they prevent the formation of the pure ice crystals required for solute concentration.

  • Reagent Addition: Add O-(4,4,4-trifluorobutyl)hydroxylamine hydrochloride to a final concentration of 100 µM.

  • The Validation Split: Divide the mixture into two identical tubes:

    • Test Tube: Place in a -20 °C freezer (ensure slow freezing; do not snap-freeze in liquid nitrogen).

    • Control Tube: Place in a 4 °C refrigerator.

  • Incubation: Leave both tubes undisturbed for 16–24 hours.

  • Thawing & Quenching: Remove the Test Tube from the freezer and allow it to thaw at room temperature.

  • Analytical Validation: Analyze both tubes via LC-MS or SDS-PAGE.

    • Causality Check: The Test Tube (-20 °C) should show >80% conversion, while the Control Tube (4 °C) should show <5% conversion. This internal validation confirms that the rate enhancement is exclusively driven by the physical freeze-concentration mechanism, not background reactivity.

Part 5: References

  • [1] O-(4,4,4-Trifluorobutyl)hydroxylamine;hydrochloride Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • [3] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: Chemical Reviews (via PMC, NIH) URL:[Link]

  • [4] Oxime Catalysis by Freezing Source: Bioconjugate Chemistry (via PubMed, NIH) URL:[Link]

  • [5] Advances in Cryochemistry: Mechanisms, Reactions and Applications Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Validation & Comparative

advantages of 19F NMR for studying protein structure

Author: BenchChem Technical Support Team. Date: April 2026

The structural biology renaissance has provided unprecedented insights into the architecture of complex biomolecules. However, proteins are not static entities; they are highly dynamic machines whose functions are dictated by rapid conformational equilibria. While X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) excel at capturing high-resolution static snapshots, they often fail to resolve continuous, rapid conformational dynamics in solution. Traditional multidimensional 1 H/ 13 C/ 15 N Nuclear Magnetic Resonance (NMR) spectroscopy can capture these dynamics, but it suffers from severe spectral crowding and transverse relaxation ( R2​ ) line broadening when applied to proteins larger than 30–50 kDa.

As a Senior Application Scientist, I frequently guide research programs toward 19 F NMR spectroscopy to bridge this exact biophysical gap. By introducing a highly sensitive, background-free probe into specific sites of a protein, 19 F NMR allows us to interrogate the conformational dynamics and ligand-binding events of high-molecular-weight targets that are otherwise opaque to conventional techniques[1].

This guide objectively compares 19 F NMR against alternative structural modalities and provides field-proven, self-validating experimental workflows for its application in protein dynamics and Fragment-Based Drug Discovery (FBDD).

The Biophysical Rationale: Why 19 F?

The power of 19 F NMR is rooted in its unique quantum mechanical and chemical properties, which provide distinct advantages over traditional isotopic labeling:

  • Zero Biological Background: Fluorine is virtually absent in natural biological systems. Consequently, a 19 F NMR spectrum of a labeled protein in cell lysate or buffer contains no background signals, ensuring that every observed resonance belongs exclusively to the engineered probe[2].

  • Extreme Environmental Sensitivity: The 19 F nucleus exhibits a massive chemical shift dispersion—upwards of 100 times larger than that of 1 H[1]. This makes it exquisitely sensitive to subtle changes in local electrostatics and van der Waals interactions, allowing us to distinguish between closely related conformational states that would overlap in 1 H NMR[3].

  • High Receptivity: 19 F is a spin- 1/2 nucleus with 100% natural abundance and a gyromagnetic ratio ( γ ) that yields 83% of the intrinsic sensitivity of 1 H[4]. This allows for rapid data acquisition using simple 1D experiments, drastically reducing instrument time compared to 3D/4D heteronuclear NMR.

Objective Modality Comparison

To select the right tool for a structural biology program, one must weigh the trade-offs between static resolution, dynamic timescale, and molecular weight limitations. The table below summarizes the quantitative performance metrics of 19 F NMR against standard alternatives.

ModalityMax Molecular WeightDynamic ResolutionChemical Shift RangeBackground SignalPrimary Limitation
19 F NMR >100 kDa (up to 180 kDa via 19 F- 13 C TROSY)[5]High ( μ s to ms timescale)>100 ppm (~100x of 1 H)Zero Requires synthetic or biosynthetic site-specific labeling.
1 H/ 13 C/ 15 N NMR ~30–50 kDaHigh (ps to s timescale)~15 ppm ( 1 H)High (Severe spectral crowding)Signal overlap and severe line broadening at high MW.
X-ray Crystallography No theoretical limitLow (Static snapshots)N/AN/ACrystal packing forces may distort native dynamic conformations.
Cryo-EM >50 kDa (Optimal >100 kDa)Moderate (Discrete structural classes)N/AN/ADifficult to resolve continuous, rapid conformational equilibria.

Application 1: Protein-Observed 19 F NMR (PrOF) for Conformational Dynamics

To study allosteric transitions (e.g., GPCR activation), we must observe the protein's structural shifts in real-time. The following workflow utilizes biosynthetic labeling to ensure a self-validating, highly specific readout.

PrOF_Workflow A Amber Codon Suppression B Incorporate tfmPhe (19F Label) A->B Mutagenesis C Purification & D2O Buffer Prep B->C Expression D 1D 19F NMR Acquisition C->D Lock & Tune E CPMG Relaxation Dispersion D->E Lineshape Analysis F Extract Kinetics (k_ex) E->F Quantify Dynamics

Self-Validating Protein-Observed 19F NMR (PrOF) Workflow for Conformational Dynamics.

Step-by-Step Methodology & Causality
  • Site-Specific Fluorine Incorporation:

    • Action: Use amber codon suppression to biosynthetically incorporate the non-canonical amino acid 4-trifluoromethyl-L-phenylalanine (tfmPhe) at a specific allosteric site[4].

    • Causality: Biosynthetic incorporation avoids the incomplete labeling and off-target reactions associated with chemical cysteine tagging. The trifluoromethyl (-CF 3​ ) group is deliberately chosen because its rapid C3​ symmetry rotation partially averages the chemical shift anisotropy (CSA) tensor. This mitigates the severe transverse relaxation ( R2​ ) line broadening typically observed in high-molecular-weight complexes, yielding sharper signals[6].

  • Sample Preparation and Buffer Optimization:

    • Action: Exchange the purified 19 F-labeled protein into a rigorously demetallated buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) containing 10% D 2​ O.

    • Causality: Trace paramagnetic impurities (like Cu 2+ or Fe 3+ ) drastically accelerate 19 F relaxation, artificially broadening the signal and masking the true conformational exchange dynamics. D 2​ O is required for the spectrometer's frequency lock.

  • Data Acquisition:

    • Action: Acquire a 1D 19 F spectrum using a Hahn echo pulse sequence.

    • Causality: The Hahn echo suppresses the broad, rolling baseline signals originating from fluorinated polymers (e.g., Teflon) present in the NMR probe hardware. Because biological samples have zero natural fluorine background, any sharp signal observed belongs exclusively to the tfmPhe probe[2].

  • Lineshape Analysis and CPMG Dispersion:

    • Action: Titrate an orthosteric ligand and monitor the 19 F chemical shift perturbation (CSP). Use Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments[3].

    • Causality: If the protein exchanges between active and inactive states on the micro-to-millisecond timescale, the signal will broaden due to chemical exchange ( Rex​ ). The CPMG pulse train refocuses this exchange contribution, allowing us to extract the exact exchange rate ( kex​ ) and population thermodynamics of the hidden conformational states.

  • System Validation (Self-Validating Control):

    • Action: Introduce a known, high-affinity inverse agonist to the sample.

    • Causality: The inverse agonist locks the protein into a single, rigid, inactive conformation. The previously broad/exchanging 19 F signal must collapse into a single, sharp resonance. If it does not, the initial line broadening was likely an artifact of aggregation rather than true conformational exchange.

Application 2: Ligand-Observed 19 F NMR in Fragment-Based Drug Discovery (FBDD)

In early-stage drug discovery, identifying low-affinity fragments ( Kd​>1μM ) is notoriously difficult. Ligand-observed 19 F NMR overcomes this by utilizing a "Spy Ligand" competition assay, which requires significantly less protein than PrOF and allows for high-throughput screening of non-fluorinated libraries[7].

G A Target Protein (Unlabeled) C Protein-Spy Complex (Broad 19F Signal / High Rex) A->C Binding Event B 19F-Spy Ligand (Weak Binder) B->C Binding Event E Hit Identification (Displacement) C->E Add Library D Unlabeled Fragment Library Screen D->E Competitor F Restored Sharp 19F Signal (Free Spy Ligand) E->F Readout

Workflow of 19F NMR Spy-Ligand Competition Assay in Fragment-Based Drug Discovery.

Step-by-Step Methodology & Causality
  • Spy Ligand Characterization:

    • Action: Identify a fluorinated compound (the "spy molecule") known to bind weakly to the target site. Record its 1D 19 F NMR spectrum in the free state (sharp peak) and in the presence of the unlabeled target protein (broadened peak)[7].

    • Causality: When the spy ligand binds the large protein, it adopts the slow tumbling rate of the macromolecule. This drastically increases its transverse relaxation rate ( R2​ ), resulting in severe line broadening. This broadening is the primary assay readout[3].

  • Library Competition:

    • Action: Spike in a pool of unlabeled fragment compounds (e.g., 10-50 fragments per tube) into the Protein-Spy complex.

    • Causality: If an unlabeled fragment in the pool has a higher affinity for the binding site than the spy ligand, it will competitively displace the spy ligand back into the bulk solvent.

  • Hit Deconvolution:

    • Action: Monitor the 19 F spectrum for the reappearance of the sharp spy ligand peak.

    • Causality: The restoration of the sharp 19 F signal confirms a displacement event. Because we are only observing the 19 F nucleus, the presence of 50 other unlabeled compounds in the mixture causes absolutely zero spectral interference. This allows for massive multiplexing and rapid library throughput without the need for complex deconvolution of overlapping 1 H signals.

Conclusion

While X-ray crystallography and Cryo-EM remain the gold standards for absolute coordinate determination, 19 F NMR is an indispensable, highly orthogonal tool. By leveraging the extreme environmental sensitivity and zero-background nature of the 19 F nucleus, structural biologists and drug hunters can confidently map allosteric networks, quantify microsecond-scale dynamics, and screen fragment libraries against challenging, high-molecular-weight targets.

References

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. National Center for Biotechnology Information (PMC).[Link]

  • Current applications of 19F NMR to studies of protein structure and dynamics. ResearchGate.[Link]

  • Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. American Chemical Society (ACS).[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.[Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS (University of Konstanz).[Link]

  • A beginner's guide to 19F NMR and its role in drug screening. CDN Science Pub.[Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Proteins Modified by O-(4,4,4-trifluorobutyl)hydroxylamine (TFB-HA)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The analysis of protein carbonylation, an irreversible post-translational modification and a key biomarker for oxidative stress, presents a significant analytical challenge due to the low abundance and chemical diversity of these modifications.[1] Mass spectrometry (MS), a cornerstone of proteomics, requires robust methods to confidently identify and quantify these carbonyl-containing proteins. Chemical derivatization is an essential strategy, converting the native carbonyls into moieties more amenable to MS analysis. This guide provides an in-depth comparison of O-(4,4,4-trifluorobutyl)hydroxylamine (TFB-HA), a fluorinated hydroxylamine reagent, with other common derivatizing agents. We will explore the underlying chemistry, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal reagent for their specific experimental goals.

The Analytical Imperative: Why Derivatize Protein Carbonyls?

Protein carbonylation arises from direct metal-catalyzed oxidation of specific amino acid side chains (such as proline, arginine, lysine, and threonine) or through secondary reactions with products of lipid peroxidation or glycation.[2][3] These resulting aldehyde and ketone functionalities are often present at sub-stoichiometric levels, making their direct detection in complex biological samples exceedingly difficult.

Mass spectrometry-based proteomics is the definitive tool for identifying modified proteins and localizing the exact sites of modification.[4] However, native carbonylated peptides can suffer from poor ionization efficiency and ambiguous fragmentation patterns in tandem mass spectrometry (MS/MS). Chemical derivatization addresses these issues by:

  • Introducing a stable mass tag: This creates a predictable mass shift, simplifying the identification of modified peptides during data analysis.

  • Enhancing ionization efficiency: The addition of a readily ionizable group can significantly boost the signal of the modified peptide.

  • Providing a reporter signature: Some tags generate characteristic fragment ions upon collision-induced dissociation (CID), which can be used to trigger targeted MS/MS scans and increase confidence in identification.[5]

  • Enabling enrichment: Tags like biotin allow for the affinity purification of modified proteins or peptides, drastically reducing sample complexity before LC-MS/MS analysis.[2][3]

The most common derivatization chemistry exploits the reactivity of carbonyl groups with α-nucleophiles like hydrazines and hydroxylamines, which form stable hydrazone and oxime linkages, respectively.[4][6]

Mechanism Spotlight: O-(4,4,4-trifluorobutyl)hydroxylamine (TFB-HA)

TFB-HA is an O-substituted hydroxylamine reagent designed for the efficient labeling of aldehydes and ketones. The core of its utility lies in the reaction between its aminooxy group (-ONH₂) and a protein carbonyl (-C=O). This nucleophilic addition reaction, typically performed under mildly acidic conditions (pH 4-6) to facilitate protonation of the carbonyl oxygen, results in the formation of a stable oxime bond (-C=N-O-).

The key innovation of TFB-HA is the incorporation of a trifluorobutyl group. This fluorinated tag confers several distinct advantages for mass spectrometry:

  • High Ionization Efficiency: The high electronegativity of fluorine atoms can improve the proton affinity of the derivatized peptide, leading to enhanced signal intensity in positive-ion electrospray ionization (ESI).

  • Unique Mass Signature: The trifluorobutyl group provides a specific and easily identifiable mass shift, aiding in the automated searching of MS data.

  • Hydrophobicity: The tag increases the hydrophobicity of the modified peptide, which can improve its retention on reversed-phase liquid chromatography (RPLC) columns, potentially separating it from unmodified counterparts.[6]

Caption: Oxime formation between TFB-HA and a protein carbonyl.

Comparative Analysis: TFB-HA vs. Alternative Reagents

The selection of a derivatization reagent is a critical experimental decision. While TFB-HA offers unique benefits, its performance should be weighed against established alternatives. The most common reagents include Biotin Hydrazide, Girard's Reagents, and 2,4-Dinitrophenylhydrazine (DNPH).[4][7]

FeatureO-(4,4,4-trifluorobutyl)hydroxylamine (TFB-HA)Biotin Hydrazide (BHZ)Girard's Reagent T (GT)
Reactive Group Aminooxy (-ONH₂)Hydrazide (-NHNH₂)Hydrazide (-NHNH₂)
Reaction Product OximeHydrazoneHydrazone
Key Advantage Fluorine tag enhances ionization and provides unique mass signature.Enables strong avidin/streptavidin affinity enrichment.[2]Quaternary ammonium group provides a permanent positive charge, enhancing ionization and enabling strong cation exchange (SCX) enrichment.[2]
Enrichment Strategy None inherent; relies on chromatographic separation.Avidin/Streptavidin Affinity Chromatography.[8][9]Strong Cation Exchange (SCX) Chromatography.[2]
MS/MS Fragmentation Predictable fragmentation of the peptide backbone.Can be complicated by fragmentation of the large biotin tag, sometimes obscuring peptide sequence ions.[3]The charged tag is stable, promoting fragmentation of the peptide backbone.
Quantitative Capability Label-free quantification or use with stable isotope-labeled standards.Can be used in quantitative workflows, though enrichment steps can introduce variability.[8]Isotope-coded light and heavy versions are available for robust relative quantification.[4][10]
Ideal Use Case Discovery-based proteomics where enrichment is not the primary goal, or when analyzing less complex samples where enhanced ionization is beneficial.Deep profiling of the "carbonyl-proteome" in highly complex samples where enrichment is essential to detect low-abundance species.[3]Quantitative proteomics studies comparing carbonylation levels between different samples (e.g., control vs. treated).[10]

Experimental Workflow and Protocols

A successful experiment requires meticulous attention to detail from sample preparation through data analysis. The following workflow and protocols provide a robust starting point for researchers.

Caption: General workflow for TFB-HA labeling and analysis.

Protocol 1: Protein Derivatization with TFB-HA

Causality Note: This protocol is designed for labeling proteins prior to enzymatic digestion. Labeling at the protein level can sometimes be less efficient than at the peptide level due to steric hindrance, but it avoids potential side reactions of the reagent with the digestion buffer or enzyme. The choice of acidic buffer (pH ~5.5) is critical to catalyze oxime formation without causing protein denaturation or degradation.[11]

  • Sample Preparation:

    • Start with 50-100 µg of protein extract in a suitable buffer (e.g., 100 mM MES, pH 5.5).

    • Expert Tip: Ensure the buffer is free of primary amines (e.g., Tris) or other carbonyl-reactive species that could compete with the reaction.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of TFB-HA hydrochloride in DMSO or water.

    • Safety Note: Handle hydroxylamine derivatives with care in a well-ventilated area, as they can be irritants.

  • Derivatization Reaction:

    • Add the TFB-HA stock solution to the protein sample to a final concentration of 5-10 mM.

    • Incubate the reaction at 37°C for 2-4 hours with gentle agitation.

    • Optimization Note: The optimal reaction time and reagent concentration may need to be determined empirically for your specific protein or sample complexity.

  • Quenching and Cleanup:

    • To remove excess reagent, perform a buffer exchange using a 10 kDa molecular weight cut-off (MWCO) spin filter.[5] Wash the sample three times with 50 mM ammonium bicarbonate.

    • Alternatively, precipitate the protein using trichloroacetic acid (TCA) or acetone.

  • Proceed to Digestion:

    • Resuspend the cleaned, labeled protein in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin or another suitable protease according to standard protocols.

Protocol 2: Mass Spectrometry and Data Analysis

Causality Note: The subsequent analysis relies on identifying the specific mass shift imparted by the TFB-HA tag. It is crucial to define this modification in your database search parameters.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides using a standard reversed-phase nano-LC-MS/MS setup on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[12][13]

    • Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra for the most abundant precursor ions.

  • Database Searching:

    • Use a proteomics search engine (e.g., SEQUEST, MaxQuant, Proteome Discoverer).[12][14]

    • Configure the search parameters to include a variable modification corresponding to the mass of the TFB-HA tag minus a water molecule (for the oxime formation) on relevant amino acid residues.

    • The primary targets for carbonylation are Proline (P), Arginine (R), Lysine (K), and Threonine (T). However, other residues can also be modified.

    • Set precursor and fragment mass tolerances appropriate for your instrument (e.g., 10 ppm for precursor, 0.02 Da for fragment on an Orbitrap).[12]

  • Data Validation:

    • Manually inspect the MS/MS spectra of identified TFB-HA-modified peptides to confirm the presence of key fragment ions (b- and y-ions) that support the peptide sequence and the modification site. High-quality spectra are essential for confident identification.[13]

Conclusion and Expert Recommendations

O-(4,4,4-trifluorobutyl)hydroxylamine (TFB-HA) represents a valuable tool for the mass spectrometric analysis of protein carbonylation. Its primary strength lies in the physicochemical properties of its fluorinated tag, which can significantly enhance the ionization of modified peptides, aiding in their detection in less complex samples without the need for an enrichment step.

Choose TFB-HA when:

  • Your primary goal is discovery-based identification in a moderately complex proteome.

  • You are analyzing a purified or partially purified protein where enrichment is unnecessary.

  • You want to avoid potential biases or sample losses associated with affinity purification steps.

Consider alternatives like Biotin Hydrazide or Girard's Reagents when:

  • You are working with highly complex samples (e.g., total cell lysates, plasma) and need to enrich for low-abundance carbonylated species to achieve sufficient analytical depth.

  • Your experimental design requires robust, multiplexed quantification across several conditions, for which isotope-coded versions of reagents like Girard's P are ideally suited.[10]

Ultimately, the choice of derivatization reagent is dictated by the biological question and the nature of the sample. By understanding the chemical principles and performance characteristics of TFB-HA and its alternatives, researchers can design more effective and insightful redox proteomics experiments.

References

  • Weber, D., et al. (2014). Analysis of protein carbonylation - pitfalls and promise in commonly used methods. Free Radical Research. Available at: [Link]

  • St-Germain, J. R., et al. (2014). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Rogowska-Wrzesinska, A., et al. (2017). A biotin enrichment strategy identifies novel carbonylated amino acids in proteins from human plasma. Journal of Proteomics. Available at: [Link]

  • Yan, L. J. (2009). Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. Recommended methods for derivatization of protein carbonyl modifications for mass spec?. Available at: [Link]

  • Madian, A. G., et al. (2012). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Molecular BioSystems. Available at: [Link]

  • Zhang, Z., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules. Available at: [Link]

  • Madian, A. G., & Regnier, F. E. (2010). Proteomic identification of carbonylated proteins and their oxidation sites. Journal of Proteome Research. Available at: [Link]

  • Wallace, L. A., et al. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment. Available at: [Link]

  • Suman, S., et al. (2014). Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Madian, A. G., et al. (2007). Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent. Journal of Proteome Research. Available at: [Link]

  • ResearchGate. Derivatization reaction of carbonyls with PFBHA. Available at: [Link]

  • Prokai, L., et al. (2011). To tag or not to tag: A comparative evaluation of immunoaffinity-labeling and tandem mass spectrometry for the identification and localization of posttranslational protein carbonylation by 4-hydroxy-2-nonenal, an end-product of lipid peroxidation. Journal of Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (2012). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Schmid, R., et al. (2021). A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. Antioxidants. Available at: [Link]

  • Chen, Y., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. Available at: [Link]

  • Guruceaga, E., et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques. Available at: [Link]

  • Cui, W., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Molecules. Available at: [Link]

  • Dey, D., et al. (2022). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. Journal of Mass Spectrometry. Available at: [Link]

  • Wang, Z., et al. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Protein Science. Available at: [Link]

  • ResearchGate. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Available at: [Link]

  • Slattery, S. D., & Hart, G. W. (2019). DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE. Current Protocols in Protein Science. Available at: [Link]

  • Waters Corporation. (2022). AccQ•Tag™ Amino Acid Sample Prep - Protocol. Available at: [Link]

  • Wulff-Fuentes, E., et al. (2022). Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease. Frontiers in Endocrinology. Available at: [Link]

  • Wang, Z., et al. (2014). O-GlcNAc profiling: from proteins to proteomes. Proteomics. Available at: [Link]

  • EMBL-EBI. (2022). Discovering biological information from mass spectrometry based proteomics. YouTube. Available at: [Link]

  • MacCoss, M. J., et al. (2007). Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • Lih, T-S. M., et al. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. arXiv. Available at: [Link]

Sources

Quantitative Analysis of Protein Carbonylation: A Comparative Guide to Chemical Probes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Executive Summary

Protein carbonylation is an irreversible post-translational modification (PTM) driven by oxidative stress. Reactive oxygen species (ROS) and lipid peroxidation products (such as 4-hydroxynonenal [HNE] and acrolein) introduce reactive aldehyde and ketone groups onto the side chains of proline, arginine, lysine, and threonine residues[1]. Because carbonylation lacks intrinsic chromophoric or fluorophoric properties, its detection relies entirely on chemical derivatization.

Historically, the field has relied heavily on 2,4-dinitrophenylhydrazine (DNPH). However, the evolution of chemical proteomics has introduced highly specific aminooxy and bioorthogonal click-chemistry probes. This guide objectively compares these chemical probes, detailing their mechanistic advantages, quantitative performance, and optimal use-cases in modern drug development and biomarker discovery.

Mechanistic Comparison of Chemical Probes

Selecting the correct chemical probe dictates the sensitivity, specificity, and downstream compatibility of your carbonylation assay. The three dominant classes of probes operate via distinct chemical mechanisms.

Hydrazine Derivatives (e.g., DNPH)

DNPH is the traditional gold standard for spectrophotometric and immunoblotting assays. It reacts with aldehydes and ketones to form a dinitrophenyl hydrazone adduct, which is subsequently detected using anti-DNP antibodies[1].

  • The Causality of Failure: While ubiquitous, DNPH has severe limitations in quantitative proteomics. The hydrazone bond is highly susceptible to hydrolysis and requires a secondary reductive step (using sodium cyanoborohydride, NaCNBH₃) for stabilization[2]. Furthermore, high-resolution mass spectrometry has revealed that DNPH cross-reacts with sulfenic acids (oxidized cysteines), leading to false-positive carbonylation signals and overestimation of oxidative damage[2].

Biotin-Aminooxy Probes

To overcome the instability of hydrazones, aminooxy-functionalized probes were developed. These probes react with carbonyls to form oxime bonds.

  • The Causality of Success: The oxime bond is thermodynamically much more stable than the hydrazone bond, eliminating the need for toxic reductive stabilization[3]. When coupled with a biotin tag, these probes allow for direct streptavidin-based enrichment. Biotin-aminooxy derivatization has been shown to yield significantly higher relative carbonylation signals than DNPH in complex biological lysates[3].

Bioorthogonal Click-Chemistry Probes

Modern quantitative profiling relies on small, cell-permeable alkyne or azide probes (e.g., alkynyl-hydrazides or aniline-derived probes like m-APA)[4].

  • The Causality of Innovation: Bulky biotin tags prevent efficient cell penetration. By using a minimalist alkyne tag, researchers can label carbonylated proteins in situ (within living cells). Following cell lysis, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is used to append a biotin or fluorescent reporter[5]. This approach captures the native carbonylation state before lysis-induced artifactual oxidation occurs.

Mechanism Carbonyl Protein Carbonyl (Aldehyde/Ketone) DNPH Hydrazine Probe (DNPH) Carbonyl->DNPH Aminooxy Aminooxy Probe Carbonyl->Aminooxy Hydrazone Hydrazone Bond (Unstable, requires NaCNBH3) DNPH->Hydrazone Acidic pH Oxime Oxime Bond (Highly Stable, no reduction needed) Aminooxy->Oxime Neutral/Acidic pH

Caption: Chemical reaction mechanisms of hydrazine versus aminooxy probes with protein carbonyls.

Quantitative Data & Performance Comparison

The following table synthesizes the performance metrics of the three major probe classes based on current proteomic standards.

Performance MetricDNPH (Hydrazine)Biotin-AminooxyClick-Chemistry (Alkyne-Probe)
Bond Formed HydrazoneOximeHydrazone/Oxime + Triazole
Bond Stability Low (Requires NaCNBH₃)HighHigh (Covalent Triazole Linkage)
Cross-Reactivity High (Reacts with Sulfenic Acids)[2]LowLow (Probe dependent)
In Vivo / In Situ Labeling Poor (Cell impermeable/toxic)Poor (Bulky Biotin limits entry)Excellent (Small alkyne penetrates cells)[4]
Enrichment Capability Immunoprecipitation (Anti-DNP)Streptavidin AffinityStreptavidin Affinity (Post-Click)[5]
Multiplexing (LC-MS/MS) Not compatibleLimitedHigh (Compatible with TMT tags)
Relative Signal Yield 1x (Baseline)33x higher than DNPH[3]>50x higher (High recovery via Click)

Self-Validating Experimental Workflow: Click-Chemistry Profiling

To achieve robust, quantitative analysis of protein carbonylation via LC-MS/MS, we recommend a bioorthogonal click-chemistry approach. The following protocol is designed as a self-validating system, incorporating critical controls to ensure data integrity.

Workflow A 1. Live Cells (Oxidative Stress) B 2. In Situ Labeling (Alkyne-Probe) A->B Target Carbonyls C 3. CuAAC Click Reaction (Azide-Biotin) B->C Lysis & Precipitation D 4. Streptavidin Enrichment C->D Wash Unreacted Tags E 5. On-Bead Digestion & LC-MS/MS D->E Trypsin Cleavage

Caption: Workflow for click chemistry-based quantitative protein carbonylation profiling.

Phase 1: In Situ Labeling and Lysis
  • Live Cell Labeling: Treat cultured cells with 100 µM of an alkyne-functionalized carbonyl probe (e.g., m-APA) for 1–2 hours under physiological conditions[4].

    • Causality: Labeling intact cells captures the native carbonylation state. If cells are lysed prior to labeling, exposure to atmospheric oxygen and release of intracellular iron/copper can cause artifactual ex vivo oxidation, severely skewing quantitative results.

  • Negative Control Generation (Critical): In a parallel well, pre-treat cells with 10 mM Sodium Borohydride (NaBH₄) for 30 minutes before probe addition.

    • Causality: NaBH₄ chemically reduces carbonyls (aldehydes/ketones) into unreactive alcohols. A complete loss of signal in this control validates that your probe is specifically targeting carbonyls and not binding off-target via hydrophobic interactions.

  • Lysis: Wash cells with cold PBS and lyse in 1% SDS buffer containing protease inhibitors and 100 µM DTPA.

    • Causality: SDS denatures the proteome, exposing sterically hindered carbonyl sites. DTPA is a potent metal chelator that halts any transition-metal-catalyzed ROS generation during sample handling.

Phase 2: CuAAC Click Reaction & Enrichment
  • Protein Precipitation: Precipitate the lysate using a standard chloroform/methanol extraction, then resuspend the protein pellet in 1% SDS.

    • Causality: This step removes unreacted alkyne probes and endogenous small molecules that could compete in the click reaction or cause high background noise.

  • Click Reaction: To the resuspended proteins (1 mg/mL), add the click reagents in the following strict order: 100 µM Azide-Biotin, 1 mM THPTA ligand, 1 mM CuSO₄, and 2 mM Sodium Ascorbate[5]. Incubate for 1 hour at room temperature.

    • Causality: Sodium ascorbate reduces inactive Cu(II) to the active Cu(I) catalyst. THPTA is a water-soluble ligand that stabilizes Cu(I), preventing it from generating destructive hydroxyl radicals that would degrade your protein sample.

  • Enrichment: Perform a second chloroform/methanol precipitation to remove click reagents. Resuspend the pellet and incubate with Streptavidin agarose beads for 2 hours.

    • Causality: The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature ( Kd​≈10−14 M). This allows for highly stringent washing (using 8M urea or 1% SDS) to strip away non-specifically bound background proteins without losing the carbonylated targets.

Phase 3: LC-MS/MS Analysis
  • On-Bead Digestion: Instead of eluting the intact proteins, perform direct on-bead digestion using Trypsin overnight at 37°C.

    • Causality: Eluting biotinylated proteins from streptavidin requires harsh boiling conditions that often result in poor recovery. Digesting the proteins directly on the beads releases the unmodified peptide fragments into the supernatant for highly sensitive LC-MS/MS quantification, leaving the biotin-tagged carbonylated peptide stumps bound to the resin.

References

  • Analysis of protein carbonylation - pitfalls and promise in commonly used methods. dtu.dk. 1

  • Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. researchgate.net. 2

  • Oxime blot: A novel method for reliable and sensitive detection of carbonylated proteins in diverse biological systems. nih.gov.3

  • Quantitative Profiling of Protein Carbonylations in Ferroptosis by an Aniline-Derived Probe. acs.org. 4

  • Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for ex Vivo Biotinylation of Azido and Alkynyl Derivatives. acs.org. 5

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of O-(4,4,4-trifluorobutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, colleagues. In our pursuit of novel therapeutics and chemical entities, the responsible management of chemical waste is as critical as the discoveries we make. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of O-(4,4,4-trifluorobutyl)hydroxylamine and its associated waste streams. Our commitment to safety and environmental stewardship necessitates a deep understanding of not just the procedure, but the scientific rationale behind it. This document serves as your operational blueprint, ensuring that every step we take is safe, compliant, and scientifically sound.

Part 1: Hazard Assessment & Regulatory Framework

Before we can manage a chemical, we must understand its nature. O-(4,4,4-trifluorobutyl)hydroxylamine is a fluorinated organic compound containing a hydroxylamine moiety. This structure presents a specific combination of hazards that dictates our handling and disposal strategy.

Chemical Profile and Hazard Summary

The Globally Harmonized System (GHS) provides our initial hazard assessment. This compound is not merely benign; it requires respectful handling.

Identifier Value Source
CAS Number 780037-64-1[1]
Molecular Formula C₄H₈F₃NO[2]
GHS Pictograms 🔥, ❗[1]
Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H336: May cause drowsiness or dizziness.[1]
Classification Halogenated Organic Compound[3]

The presence of the trifluoromethyl group firmly places this compound in the halogenated organic waste category. Furthermore, the hydroxylamine functional group itself can be thermally unstable, a critical consideration for storage and disposal.[4][5]

The Regulatory Imperative: EPA RCRA

All chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This legislation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from creation to final, safe disposal.[7]

O-(4,4,4-trifluorobutyl)hydroxylamine is classified as a hazardous waste based on its characteristics , primarily its ignitability (flashpoint <140°F) as a flammable liquid.[8] Therefore, it cannot be discarded in regular trash or poured down the drain.[6] All disposal must be conducted through your institution's Environmental Health and Safety (EHS) program and handled by a licensed hazardous waste facility.

Part 2: Pre-Disposal Handling & Segregation

Proper disposal begins long before the waste container is full. It starts with rigorous segregation and diligent personal protection.

The Cornerstone of Compliance: Waste Segregation

The single most important step in waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improperly sorted waste results in significantly higher disposal costs and regulatory risk.

The key distinction for O-(4,4,4-trifluorobutyl)hydroxylamine is its classification as a halogenated organic solvent .[3]

  • Why Segregate? Halogenated wastes require high-temperature incineration for proper disposal to break down the carbon-halogen bonds and prevent the release of harmful compounds.[3] This process is more energy-intensive and costly than the fuel blending used for non-halogenated solvents.[9] Mixing the two streams contaminates the entire volume, forcing the more expensive disposal method for all of it.

The following diagram outlines the critical decision-making process for waste segregation in the laboratory.

WasteSegregation Start Chemical Waste Generated AqueousCheck Is the waste primarily Aqueous? Start->AqueousCheck IsHalogenated Is the waste a Halogenated Organic? HalogenatedContainer Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. IsHalogenated->HalogenatedContainer Yes (e.g., O-(4,4,4-trifluorobutyl)hydroxylamine, DCM, Chloroform) NonHalogenatedContainer Collect in dedicated 'NON-HALOGENATED ORGANIC WASTE' container. IsHalogenated->NonHalogenatedContainer No (e.g., Acetone, Hexane, Ethanol) AqueousCheck->IsHalogenated No AqueousContainer Collect in dedicated 'AQUEOUS WASTE' container. AqueousCheck->AqueousContainer Yes

Caption: Waste Segregation Decision Workflow

Personal Protective Equipment (PPE) Protocol

Your safety is non-negotiable. The hazards identified for O-(4,4,4-trifluorobutyl)hydroxylamine dictate the minimum required PPE for handling both the pure substance and its waste.

PPE Item Specification Rationale for Use
Eye Protection ANSI Z87.1-rated safety glasses with side shields; chemical splash goggles are required when a splash hazard exists.Protects against eye irritation (H319) and splashes of the flammable liquid.[10][11]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated.Prevents skin contact and irritation (H315).[12]
Body Protection Flame-retardant laboratory coat.Protects against splashes on skin and clothing; provides a barrier against the flammable liquid (H226).[11]
Work Area Certified Chemical Fume HoodAll handling of this chemical and its waste must be performed in a fume hood to mitigate inhalation risks (H336) and contain flammable vapors.[11]

Part 3: Step-by-Step Disposal Protocol

Follow this sequential protocol to ensure safe and compliant waste accumulation and disposal.

Step 1: Container Selection

Select a container that is in good condition, free of cracks or residue, and chemically compatible with halogenated organics.[13]

  • Recommended: Borosilicate glass bottles with a PTFE-lined screw cap or high-density polyethylene (HDPE) containers. Plastic-coated glass is preferred to minimize breakage risks.[6]

  • Prohibited: Metal containers, which can corrode and are incompatible with many chemical wastes.

Step 2: Waste Accumulation
  • Affix a completed hazardous waste tag to the container before adding the first drop of waste.[14]

  • Add waste carefully, ensuring no splashing.

  • Keep the container securely closed at all times, except when actively adding waste.[13][14] This prevents the release of flammable vapors and protects the integrity of the lab atmosphere.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 3: Labeling - The Communication of Safety

The hazardous waste label is a critical document. Incomplete or incorrect labeling is a serious regulatory violation. The label must be filled out completely and legibly.[6]

  • Generator Information: Your name, lab location (building and room number), and contact information.

  • Contents: List all chemical constituents by their full chemical name .[6][13] Do not use abbreviations, acronyms, or chemical formulas. For mixtures, provide an estimated percentage of each component.

    • Correct Example: "Waste O-(4,4,4-trifluorobutyl)hydroxylamine (approx. 80%), Dichloromethane (approx. 20%)"

    • Incorrect Example: "Trifluoro waste, 80/20"

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA within your laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked.

  • Stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13]

  • Kept away from heat, sparks, open flames, and other ignition sources.[11]

Step 5: Arranging for Disposal

Once the waste container is full (or you have reached the maximum accumulation time limit set by your institution, often 180 days for Small Quantity Generators), contact your organization's EHS department to schedule a waste pickup.[6] Do not remove the waste from the laboratory yourself. EHS will coordinate with a licensed hazardous waste transporter for final disposal.[15]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a calm and prepared response is essential.

  • Alert Personnel: Immediately alert others in the lab.

  • Assess the Spill:

    • Small Spill (<100 mL): If you are trained and have the proper equipment, you may clean it up. Don full PPE (including a respirator if ventilation is poor). Use a spill kit with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.[11] Collect the absorbed material using non-sparking tools, place it in a sealed container, and label it as hazardous waste for disposal.[16]

    • Large Spill (>100 mL) or Unknown Spill: Evacuate the area immediately.[14] If there is a fire or injury, pull the fire alarm and call emergency services. From a safe location, contact your institution's EHS or emergency response team. Provide them with the chemical name and location of the spill. Do not attempt to manage a large spill yourself.

Conclusion

The proper disposal of O-(4,4,4-trifluorobutyl)hydroxylamine is a multi-faceted process governed by scientific principles and regulatory requirements. By understanding the chemical's specific hazards, adhering to strict segregation protocols, and following a systematic disposal procedure, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader community. Trust in these protocols is trust in our shared commitment to scientific excellence and safety.

References

  • Environmental Health and Safety, University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Maine Labpack. (2026, March 18). Understanding EPA Waste Rules: What You Need to Know. Retrieved from [Link]

  • NextSDS. (n.d.). O-(4,4,4-trifluorobutyl)hydroxylamine — Chemical Substance Information. Retrieved from [Link]

  • Campus Safety Division, University of Florida. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-(4,4,4-Trifluorobutyl)hydroxylamine;hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Wei, C., Rogers, W. J., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Mary Kay O'Connor Process Safety Center, Texas A&M University. Retrieved from [Link]

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Comprehensive Safety and Operational Guide: Handling O-(4,4,4-trifluorobutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

O-(4,4,4-trifluorobutyl)hydroxylamine is a highly specialized bifunctional reagent widely used in drug development and agrochemical synthesis. By introducing a trifluorobutyl group, chemists can significantly enhance the lipophilicity, metabolic stability, and target-binding affinity of drug candidates. However, the combination of a reactive hydroxylamine core and a volatile fluorinated alkyl chain presents unique operational hazards.

This guide provides authoritative, step-by-step protocols for the safe handling, reaction, and disposal of this compound, ensuring scientific integrity and laboratory safety.

Chemical Profiling & Hazard Causality

To handle this reagent safely, one must understand the mechanistic causality behind its physical and chemical hazards. The compound exists in two primary forms: the free base (CAS: 780037-64-1) and the hydrochloride salt (CAS: 676525-70-5)[1][2]. The free base is a volatile liquid, while the HCl salt is a more stable solid.

Table 1: Hazard Classifications and Mechanistic Causality

GHS ClassificationHazard CodeMechanistic Causality
Flammable Liquid 3 H226The free base possesses a high vapor pressure driven by the lipophilic trifluorobutyl chain. Vapors can easily ignite at room temperature[1].
Skin Irritation 2 H315The nucleophilic nitrogen atom of the hydroxylamine core readily interacts with biological electrophiles and disrupts lipid bilayers, causing dermal irritation[1].
Eye Irritation 2A H319Vapors and liquid droplets rapidly hydrolyze in the aqueous environment of the ocular mucosa, leading to severe localized irritation[1].
STOT SE 3 H336The fluorinated alkyl chain allows the molecule to easily cross the blood-brain barrier. Inhalation of vapors leads to central nervous system (CNS) depression, causing drowsiness or dizziness[1].
Thermal Instability N/AThe N–O bond is inherently weak. Exposure to elevated temperatures (>50°C) or transition metals (Fe, Cu, Zn) can catalyze rapid, potentially explosive exothermic decomposition[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling volatile, fluorinated hydroxylamines. The following self-validating PPE system must be strictly enforced:

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with a face velocity of at least 0.5 m/s. If engineering controls fail or maintenance is required, a full-face respirator equipped with organic vapor (OV) cartridges is mandatory due to the H336 (CNS depression) hazard.

  • Dermal Protection: Fluorinated organics can rapidly permeate standard thin nitrile gloves. Heavy-duty butyl rubber or laminate (Silver Shield) gloves are required for direct handling of the neat liquid. For handling dilute solutions, double-gloving with standard nitrile is acceptable provided the outer glove is changed immediately upon contamination. A flame-retardant (FR) lab coat is mandatory when handling the free base due to its H226 flammability rating.

  • Ocular Protection: Tight-fitting, indirectly vented chemical safety goggles are required. Standard safety glasses do not provide adequate protection against the highly irritating vapors (H319) emitted by the free base.

Operational Workflows: Reaction and Quenching

The following step-by-step methodologies are designed to prevent thermal runaway and ensure complete quenching of unreacted starting materials.

Protocol A: Safe Dispensing and Reaction Setup

Hydroxylamines are prone to transition-metal-catalyzed decomposition. Trust in your protocol begins with rigorous equipment preparation.

  • Equipment Verification: Ensure all reaction vessels, syringes, and cannulas are made of borosilicate glass or PTFE. Strictly avoid stainless steel needles or spatulas if the reagent will be heated, as trace iron can catalyze N–O bond cleavage[3].

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Argon or Nitrogen). The free base is sensitive to atmospheric oxidation.

  • Temperature Control: Pre-cool the reaction solvent (e.g., dichloromethane or ethanol) to 0°C.

  • Dispensing: Using a PTFE-tipped glass syringe, transfer the O-(4,4,4-trifluorobutyl)hydroxylamine slowly into the cooled solvent.

  • Reaction Execution: Maintain the reaction temperature below 50°C. If heating is absolutely required for oxime formation, utilize a blast shield and monitor for off-gassing.

Protocol B: Acidic Quenching and Work-Up

Unreacted O-alkylhydroxylamines must be neutralized to prevent downstream toxicity and disposal hazards.

  • Thermal Quench: Cool the completed reaction mixture to 0°C using an ice-water bath[4].

  • Acidification: Slowly add a dilute aqueous acid (e.g., 1M HCl) while stirring vigorously. Causality: The acid protonates the unreacted O-(4,4,4-trifluorobutyl)hydroxylamine, converting the lipophilic free base into a highly water-soluble hydrochloride salt[4]. Ensure the aqueous phase reaches a pH of ~2–3.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the desired organic product using an appropriate organic solvent (e.g., ethyl acetate). The hazardous, unreacted hydroxylamine salt will remain safely trapped in the aqueous layer[4].

Workflow Visualization

The following diagram illustrates the logical flow of handling this reagent, from storage through to safe disposal, ensuring all critical safety gates are met.

G Storage Storage (2-8°C, Argon, Metal-Free) Prep Fume Hood Setup (PPE Verified, Glass/PTFE) Storage->Prep Transfer Reaction Reaction Execution (T < 50°C, Avoid Fe/Cu/Zn) Prep->Reaction Dispense Quench Acidic Quench (1M HCl at 0°C) Reaction->Quench Completion Waste Aqueous Waste (Segregated, No Metals/Oxidizers) Quench->Waste Phase Separation

Caption: Workflow for the safe handling, reaction, and disposal of O-(4,4,4-trifluorobutyl)hydroxylamine.

Storage and Waste Disposal Plans

Storage Protocol:

  • Store the reagent at 2–8°C (refrigerated) in a tightly sealed, light-resistant container backfilled with Argon.

  • Segregation: Keep strictly isolated from strong oxidizing agents (e.g., peroxides, nitric acid) and transition metal salts.

Waste Disposal Plan:

  • Aqueous Waste: The acidic aqueous phase generated during the quench (containing the protonated hydroxylamine) must be collected in dedicated, clearly labeled aqueous waste carboys.

  • Chemical Incompatibilities in Waste: Never mix hydroxylamine waste with bleach (sodium hypochlorite) or other halogenating agents. This combination can generate highly toxic and explosive N-chloro compounds.

  • Organic Waste: Any organic solvents used during the reaction or extraction should be disposed of in standard halogenated or non-halogenated organic waste streams, depending on the solvent used.

  • All waste must be processed by a certified hazardous waste disposal contractor in compliance with local environmental regulations.

References

  • NextSDS. "O-(4,4,4-trifluorobutyl)hydroxylamine — Chemical Substance Information." Substance Database. Available at:[Link]

  • International Labour Organization (ILO). "ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE." International Chemical Safety Cards. Available at:[Link]

  • Accela ChemBio. "1340272-93-6,2-amino-N-phenyl-1,3-thiazole-4-carboxamide-AccelaChem." Product Catalog (CAS 676525-70-5 reference). Available at:[Link]

Sources

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